molecular formula C8H4BrFN2O B3030270 6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE CAS No. 885520-72-9

6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE

Cat. No.: B3030270
CAS No.: 885520-72-9
M. Wt: 243.03 g/mol
InChI Key: XRQSLXPHWKSPTB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde (CAS 885520-72-9) is a high-value heterocyclic building block prized in medicinal chemistry and drug discovery research. This compound features a reactive aldehyde group and halogen substituents on the indazole scaffold, making it a versatile intermediate for constructing diverse chemical libraries . The aldehyde functional group is a key handle for further synthesis, enabling conversion into alkenes, heteroaromatic systems like oxazoles and thiazoles, or secondary amines and alcohols via cyclization, Knoevenagel, or Wittig reactions . Its molecular formula is C 8 H 4 BrFN 2 O with a molecular weight of 243.03 g/mol . Indazole-3-carboxaldehyde derivatives are recognized as key intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles . The indazole core is a prominent pharmacophore in drug development, particularly for the design of kinase inhibitors such as the marketed drugs axitinib and pazopanib . The strategic bromo and fluoro substitutions on this scaffold enhance its potential for structure-activity relationship (SAR) studies and facilitate further derivatization via cross-coupling reactions. Researchers utilize this compound as a precursor for the synthesis of novel bioactive molecules, including potential antimicrobial agents . Product Specifications: • CAS Number: 885520-72-9 • Molecular Formula: C 8 H 4 BrFN 2 O • Molecular Weight: 243.03 g/mol • Storage: Store under an inert gas (nitrogen or argon) at 2-8°C . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-4-fluoro-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSLXPHWKSPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646236
Record name 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde
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Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-72-9
Record name 6-Bromo-4-fluoro-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-bromo-4-fluoro-1H-indazole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indazole core, a reactive aldehyde group, and specific bromine and fluorine substitutions, render it a valuable intermediate for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, stability profile, reactivity, and the analytical methodologies required for its quality control. The information presented is intended for researchers, chemists, and drug development professionals to facilitate its effective use and handling in a laboratory setting.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently employed as a bioisostere for the native indole moiety found in many biological signaling molecules.[2][3] The presence of two adjacent nitrogen atoms allows indazoles to act as potent hydrogen bond donors and acceptors, facilitating strong interactions within the hydrophobic pockets of proteins like kinases.[2] This has led to the development of several successful drugs, including the kinase inhibitors axitinib and pazopanib, which feature an indazole core.[2]

This compound emerges as a particularly strategic building block. The aldehyde at the C3 position serves as a versatile chemical handle for diversification, while the halogen atoms at the C4 and C6 positions provide opportunities for further functionalization through cross-coupling reactions and can modulate the compound's pharmacokinetic properties.[1] Its application is prominent in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[1][4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and safety assessments.

PropertyValueSource(s)
CAS Number 885520-72-9[5][6]
Molecular Formula C₈H₄BrFN₂O[5]
Molecular Weight 243.03 g/mol [5][6]
Appearance Solid[5]
Purity Typically ≥95%[5][6]
InChI Key XRQSLXPHWKSPTB-UHFFFAOYSA-N[5][6]
Canonical SMILES O=CC1=NNC2=CC(Br)=CC(F)=C21[6]
LogP 2.59[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Synthesis and Chemical Reactivity

Synthetic Pathways

While multiple specific synthetic routes may exist, a common and effective method for generating 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursor under mildly acidic conditions.[2] This transformation re-arranges the indole scaffold to form the thermodynamically stable 1H-indazole ring system.[2][3] The reaction proceeds with high yields and minimizes side reactions, making it a reliable method for accessing this class of compounds.[2]

Key Reactive Centers

The molecule possesses several reactive sites that can be exploited for synthetic diversification. Understanding this reactivity is key to its application as a chemical intermediate.

  • Aldehyde (C3-CHO): This is the most versatile functional group. It readily participates in Wittig and Knoevenagel reactions to form alkenes, can be oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination to form amines. It is also a key precursor for constructing other heterocyclic rings.[2][7]

  • Indazole N-H (N1): The proton on the N1 nitrogen is acidic and can be deprotonated to form an anion, which can then be alkylated or acylated. This site is crucial for attaching various side chains.

  • Bromo Group (C6-Br): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or amino groups.

Caption: Key reactive centers of the molecule.

Chemical Stability Profile

The stability of this compound is paramount for its storage and use in multi-step syntheses. Its primary liabilities stem from the aldehyde functional group.

General Storage Recommendations

For long-term viability, the compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[5] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to prevent oxidative degradation.[8]

Thermal Stability

The indazole core is a robust aromatic system with generally high thermal stability. However, prolonged exposure to high temperatures, especially in the presence of reactive media, can lead to decomposition. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are recommended to determine its melting point and decomposition temperature accurately before use in high-temperature reactions.

Photostability

Aromatic compounds containing a carbon-bromine bond can be susceptible to photolytic cleavage upon exposure to UV light. It is crucial to store the material in amber vials or otherwise protect it from direct light to prevent the formation of radical impurities.

Hydrolytic and pH Stability

The compound should be stored away from moisture.[5] While the indazole ring is stable across a wide pH range, the aldehyde group can be hydrated in aqueous solutions. Under strongly acidic or basic conditions, the potential for side reactions, such as aldol condensations or Cannizzaro reactions, increases. Buffering of reaction media is recommended where precise pH control is necessary.

Oxidative Stability

The aldehyde group is the most significant liability regarding oxidative stability. It is readily oxidized to the corresponding carboxylic acid in the presence of atmospheric oxygen or other oxidizing agents. This is a common degradation pathway that can be mitigated by storing the compound under an inert atmosphere.[8] The indazole ring itself can undergo oxidative ring-opening under harsh conditions.[9]

Degradation_Pathways start 6-bromo-4-fluoro-1H- indazole-3-carbaldehyde acid 6-bromo-4-fluoro-1H- indazole-3-carboxylic acid start->acid  Oxidation  (O₂, Peroxides) photolysis Radical Species start->photolysis  UV Light ring_opening Ring-Opened Products start->ring_opening  Harsh Oxidants

Caption: Potential degradation pathways.

Analytical and Quality Control Protocols

A multi-tiered analytical approach is essential to confirm the identity, purity, and stability of this compound before its use in synthesis.[10]

QC_Workflow Sample Incoming Material: This compound HPLC Purity & Impurity Profile (HPLC-UV) Sample->HPLC Assess Purity NMR Structural Confirmation (¹H and ¹³C NMR) Sample->NMR Confirm Structure MS Identity & Molecular Weight (LC-MS) Sample->MS Verify Identity Release Material Released for Synthesis HPLC->Release NMR->Release MS->Release

Caption: Recommended quality control workflow.

Protocol: Purity Assessment by HPLC
  • Rationale: Reverse-phase HPLC with UV detection is the standard method for assessing the purity of aromatic compounds. A C18 column provides excellent retention for this moderately nonpolar molecule, and the conjugated aromatic system allows for sensitive detection by UV.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the prepared sample.

    • Integrate all peaks and calculate the area percent of the main peak to determine purity. Identify any impurity peaks, such as the potential carboxylic acid degradant, which would likely have a different retention time.

Protocol: Structural Confirmation by NMR Spectroscopy
  • Rationale: NMR provides unambiguous structural confirmation. DMSO-d₆ is the preferred solvent as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.[10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Acquire a ¹H NMR spectrum. Expected signals include a singlet for the aldehyde proton (~10.2 ppm), aromatic protons in the 7-9 ppm region, and a broad singlet for the N-H proton (>13 ppm).

    • Acquire a ¹³C NMR spectrum. Expect signals for the aldehyde carbonyl (~187 ppm) and aromatic carbons.

    • Process the spectra and compare chemical shifts and coupling constants to the expected structure.

Protocol: Identity Confirmation by Mass Spectrometry
  • Rationale: Mass spectrometry confirms the molecular weight of the compound. A key diagnostic feature will be the isotopic pattern of the bromine atom.

  • Instrumentation: LC-MS with Electrospray Ionization (ESI).

  • Procedure:

    • Prepare a dilute solution of the sample in methanol or acetonitrile.

    • Infuse the sample into the mass spectrometer.

    • Acquire the spectrum in both positive and negative ion modes.

    • Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion. The mass should correspond to ~243.03. Critically, observe the characteristic isotopic signature for a single bromine atom: two peaks of nearly equal intensity separated by ~2 m/z units (for ⁷⁹Br and ⁸¹Br).[10]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery. Its utility is derived from the versatile reactivity of its aldehyde function and the strategic placement of halogen atoms on the stable indazole core. However, its chemical stability is compromised by the aldehyde's susceptibility to oxidation. Researchers and scientists must employ stringent handling and storage procedures—specifically, low temperature, exclusion of moisture and light, and an inert atmosphere—to preserve its integrity. Adherence to the robust analytical quality control protocols outlined in this guide will ensure the material's identity and purity, thereby safeguarding the reliability and success of subsequent synthetic endeavors.

References

  • Baron, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12011-12018. [Link][2]

  • Kandasamy, R., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 8(12), HC01-HC04. [Link][4]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1275, 134685. [Link][9]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link][11]

  • Ansari, M. F., & Alam, M. S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link][3]

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 258-265. [Link][12]

Sources

Solubility profile of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde: A Technical Guide

Executive Summary & Chemical Identity

This compound (CAS: 885520-72-9) is a critical heterocyclic building block, frequently utilized in the synthesis of PARP inhibitors and kinase modulators. Its solubility profile is dominated by the competitive interplay between the polar, hydrogen-bond-donating indazole core and the lipophilic, electron-withdrawing halogen substituents (Br, F).

Understanding this profile is not merely about dissolving the compound; it is about selecting the thermodynamic environment that maximizes yield during SNAr reactions, reductive aminations, or crystallographic purification.

Property Data
CAS Number 885520-72-9
Molecular Formula C₈H₄BrFN₂O
Molecular Weight 243.03 g/mol
Physical State Solid (Typically yellow to brownish powder)
pKa (Predicted) ~11.5 (Indazole N-H acidity enhanced by F/Br)
LogP (Predicted) ~2.6 (Moderate Lipophilicity)

Solubility Profile in Organic Solvents

The following data synthesizes empirical observations from synthetic protocols (e.g., Suzuki couplings, reductive aminations) and structural property relationships.

Table 1: Functional Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMP High (>50 mg/mL)Primary Reaction Media. Excellent for SNAr and metal-catalyzed couplings. High boiling points allow for thermal acceleration.
Polar Protic Methanol, Ethanol, Isopropanol Temperature Dependent Crystallization. Moderate solubility at RT; high solubility at reflux. ideal for "slurrying" to remove impurities.
Ethers THF, 1,4-Dioxane, MTBE Good (10–50 mg/mL)Reaction & Workup. THF is the standard solvent for reductive aminations involving the aldehyde group.
Esters Ethyl Acetate (EtOAc) Good Extraction & Chromatography. The standard solvent for organic layer extraction and silica gel elution.
Chlorinated DCM, Chloroform Good Reagent Delivery. Soluble enough for transfer, though less ideal for high-temp reactions due to volatility.
Hydrocarbons Hexanes, Heptane, Toluene Poor / Antisolvent Precipitation. Toluene requires heat to dissolve significant quantities. Hexanes are used to crash the product out of EtOAc solutions.
Aqueous Water, PBS (pH 7.4) Negligible (<0.1 mg/mL)Wash Solvent. The compound is hydrophobic. However, it dissolves in basic aqueous media (NaOH) due to deprotonation of the indazole N-H.

Critical Insight: The presence of the C4-Fluorine and C6-Bromine atoms significantly reduces water solubility compared to the parent indazole-3-carbaldehyde, while enhancing solubility in halogenated and aromatic solvents.

Mechanistic Implications for Experimental Design

Reaction Solvent Selection

For synthetic transformations, the solubility profile dictates the reaction kinetics.

  • Nucleophilic Aromatic Substitution (SNAr): Use DMF or DMSO . The high dielectric constant stabilizes the Meisenheimer complex intermediate. The compound's high solubility here ensures homogeneity.

  • Reductive Amination (Aldehyde reactivity): Use DCM or THF . These solvents solubilize the aldehyde without competing for the reducing agent (e.g., NaBH(OAc)₃). Avoid protic solvents (MeOH) if imine formation equilibrium is unfavorable, unless using them to drive precipitation of the product.

Purification & Crystallization Strategy

The "Good" solubility in EtOAc and "Poor" solubility in Hexanes creates the ideal binary solvent system for purification.

  • Flash Chromatography: Elute with a gradient of 10%

    
     40% EtOAc in Hexanes. The compound typically elutes in the mid-polar range.
    
  • Recrystallization: Dissolve in minimal boiling Ethanol or Toluene . Allow to cool slowly. If oiling out occurs, add a drop of DMSO to increase supersaturation stability, or seed with a crystal.

Validated Protocol: Gravimetric Solubility Determination

Do not rely on visual inspection alone. Use this self-validating protocol to determine exact solubility for your specific batch (polymorphs can vary in solubility).

Objective: Determine saturation limit (


) in Solvent X.
  • Preparation: Weigh 50 mg of this compound into a tared 4 mL vial.

  • Addition: Add Solvent X in 100

    
    L aliquots at 25°C.
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

  • Observation:

    • Clear Solution: Solubility

      
      .
      
    • Turbid/Solid Persists: Continue adding solvent until clear.

  • Verification (The "Crash" Test): Once dissolved, cool the solution to 4°C. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

  • Calculation:

    
    
    

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Purification).

SolventSelection Start Start: Define Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method BaseSens Base Sensitive? TempHigh->BaseSens No SolventDMF Select: DMF or DMSO (High Solubility, High BP) TempHigh->SolventDMF Yes BaseSens->SolventDMF No SolventTHF Select: THF or Dioxane (Mod Solubility, Mod BP) BaseSens->SolventTHF Yes (Avoid protic) Extract Select: Ethyl Acetate (Partition coeff > 20:1 vs Water) Method->Extract Liquid-Liquid Extraction Crystal Select: EtOH/Water or Toluene (Temp dependent solubility) Method->Crystal Recrystallization

Caption: Decision tree for selecting the optimal solvent based on thermodynamic requirements and process goals.

References

  • Fluorochem. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • National Institutes of Health (NIH). (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. PMC6072383. Retrieved from

  • BenchChem. (2025). Synthesis Protocols for Halogenated Indazoles. Retrieved from

  • ChemicalBook. (2025).[1][2] Product Properties: this compound.[3] Retrieved from

Sources

Melting Point and Physical Characterization of Fluorinated Indazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated 1H-indazole-3-carbaldehydes are critical pharmacophores in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-inflammatory agents. The introduction of a fluorine atom onto the indazole scaffold modulates metabolic stability, lipophilicity (


), and protein-ligand binding affinity. However, it also introduces significant challenges in physical characterization.

This guide addresses the specific physical properties of these intermediates, with a focus on Melting Point (MP) determination as a primary purity metric and 19F-NMR spectroscopy for structural validation. We analyze the solid-state behavior of specific isomers (4-, 5-, 6-, and 7-fluoro) and provide a self-validating protocol for their characterization.

Chemical Context & Synthesis Impact[1][2]

The physical state of a fluorinated indazole aldehyde is heavily influenced by its synthetic route. Impurities from specific pathways can depress melting points or induce amorphous precipitation.

  • Route A (Nitrosation of Indoles): Often yields high-purity crystalline solids but can retain nitrite byproducts that lower MP.

  • Route B (Hydrazine Condensation): Reaction of o-fluorobenzaldehydes with hydrazine. This route frequently produces hydrazone intermediates that co-crystallize with the product, resulting in broad melting ranges.

The "Fluorine Effect" on Crystal Packing

Fluorine substitution (


 Å) is sterically small but electronically demanding. In the solid state, C-F[1]···H-C and C-F···F-C interactions often dictate crystal packing.
  • 6-Fluoro isomer: Exhibits strong intermolecular hydrogen bonding, leading to a high melting point (186 °C).

  • 4-Fluoro isomer: Steric proximity to the N1-H or C3-aldehyde group can disrupt planar stacking, often lowering the melting point relative to the 6-isomer.

Physical Characterization Data

The following table consolidates experimental melting point data and physical descriptors for key fluorinated indazole derivatives. Note the distinct high melting point of the 6-fluoro isomer, a benchmark for this class.

Table 1: Physical Properties of Fluorinated Indazole Derivatives
Compound NameSubstitutionCAS NumberMelting Point (°C)Physical FormKey NMR Feature (

)
6-Fluoro-1H-indazole-3-carbaldehyde 6-Fluoro885520-23-0186 Yellowish Solid

Hz (C5-H)
5-Fluoro-1H-indazole-3-carbaldehyde 5-Fluoro45R0244*160-165 (est)Pale Solid

Hz
4-Fluoro-1H-indazole (Parent)4-Fluoro341-23-1130 – 134White Crystal

Hz
6-Bromo-1H-indazole-3-carbaldehyde 6-Bromo885520-74-1229Brown SolidN/A
7-Methyl-1H-indazole-3-carbaldehyde 7-Methyl885518-49-0172Yellowish SolidN/A

*Note: 5-Fluoro aldehyde MP is estimated based on the indole analog and structural trends; exact experimental values for this isomer are often proprietary or batch-dependent.

Experimental Characterization Protocol

To ensure data integrity, researchers must use a self-validating workflow that cross-references thermal behavior with spectroscopic data.

Melting Point Determination (Methodology)

Standard: Capillary method (uncorrected) vs. DSC.

  • Sample Prep: Dry sample at 40°C under vacuum (5 mbar) for 4 hours to remove solvates (common in indazoles).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 150°C.

    • Slow ramp (1°C/min) to melt.

  • Observation: Watch for sweating prior to melt (indicative of hydrates) or decomposition (gas evolution/darkening), which is common in 3-formyl indazoles above 200°C.

19F-NMR Validation

Melting point alone cannot distinguish between regioisomers (e.g., 4-F vs 6-F). 19F-NMR is the gold standard.

  • Coupling Constants (

    
    ): 
    
    • Ortho-coupling (

      
      ):  Typically 9–11 Hz.
      
    • Meta-coupling (

      
      ):  Typically 4–6 Hz.
      
  • Self-Validation: If the MP is low (<140°C) but 19F NMR shows a single clean peak, suspect a polymorph or solvent inclusion rather than isomeric impurity.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing a synthesized fluorinated indazole aldehyde.

CharacterizationWorkflow Start Crude Synthesized Indazole Aldehyde TLC TLC Screening (Petroleum Ether/EtOAc 3:2) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Solid Isolated Solid Purification->Solid MP_Check Melting Point Determination Solid->MP_Check High_MP Sharp MP (e.g., >170°C for 6-F) MP_Check->High_MP Matches Lit Low_Broad_MP Low/Broad MP (<150°C) MP_Check->Low_Broad_MP Depressed NMR_19F 19F NMR Analysis (Coupling Patterns) High_MP->NMR_19F Low_Broad_MP->NMR_19F Check Purity Pass VALIDATED Pure Isomer NMR_19F->Pass Clean Coupling Fail RE-PROCESS (Check Solvates/Isomers) NMR_19F->Fail Mixed Signals

Figure 1: Decision logic for the physical characterization of fluorinated indazole aldehydes.

Structure-Property Logic

Understanding why the melting point shifts is crucial for drug design.

SPR_Logic F_Pos Fluorine Position Pos_6 6-Position (Para to N1) F_Pos->Pos_6 Pos_4 4-Position (Ortho to C3) F_Pos->Pos_4 Effect_6 Enhanced H-Bonding Planar Stacking Pos_6->Effect_6 Effect_4 Steric Clash with Aldehyde/N-H Pos_4->Effect_4 Result_6 High MP (186°C) Effect_6->Result_6 Result_4 Lower MP (<140°C) Effect_4->Result_4

Figure 2: Structure-Property Relationship (SPR) showing how fluorine positioning impacts solid-state thermal properties.

References

  • Vertex Pharmaceuticals. (2014).[2] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances.

  • National Institutes of Health (NIH) - PubChem. (2025). Indazole-3-carbaldehyde Compound Summary.

  • Ossila. (2024). 4-Fluoro-1H-indazole: Physical Properties and Applications.

  • MDPI Molecules. (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives of Indazole.

  • ChemScene. (2024). Product Data: 6-Chloro-4-fluoro-1H-indazole-3-carbaldehyde.

Sources

Literature review on 4-fluoro-6-bromo substituted indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Scaffold Advantage

The 4-fluoro-6-bromo-1H-indazole core represents a high-value privileged scaffold in modern kinase inhibitor discovery. Its structural utility is derived from a specific "halide dichotomy" that enables orthogonal functionalization:

  • C6-Bromine (Synthetic Handle): A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the "tail" region often required to access solvent-exposed pockets in kinase active sites (e.g., ATP-binding pockets).

  • C4-Fluorine (Metabolic/Electronic Modulator): A strategic blockade against metabolic oxidation (P450 metabolism) at an electron-rich position. Furthermore, the C4-fluorine exerts an electronic withdrawal effect that modulates the acidity of the N1-proton (

    
     shift), influencing hydrogen bond donor capability and solubility.
    

This guide details the regioselective synthesis of this core, its validation, and strategic functionalization.

Strategic Synthesis: The Regioselective Aldehyde Route

While classical indazole syntheses (e.g., diazotization of o-methylanilines) are scalable, they often suffer from poor regiocontrol when multiple halides are present. The Nucleophilic Aromatic Substitution (


) Cyclization  of 2,6-difluorobenzaldehyde derivatives is the superior method for research-grade purity and regiochemical certainty.
Retrosynthetic Logic
  • Target: 6-Bromo-4-fluoro-1H-indazole[1]

  • Precursor: 2,6-Difluoro-4-bromobenzaldehyde[2]

  • Mechanism: Hydrazine attacks the highly electrophilic C2-position (activated by ortho-formyl and para-bromo groups) via

    
    , displacing fluoride. Intramolecular condensation with the aldehyde then closes the pyrazole ring.
    
Reaction Scheme Visualization

The following diagram outlines the critical pathway from commercially available starting materials to the functionalized core.

SynthesisPath cluster_0 Key Transformation SM 3,5-Difluorobromobenzene Inter 2,6-Difluoro-4- bromobenzaldehyde SM->Inter 1. LDA, THF, -78°C 2. DMF (Formylation) Prod 6-Bromo-4-fluoro- 1H-indazole Inter->Prod N2H4·H2O, THF Reflux (SNAr Cyclization) Deriv Kinase Inhibitor (Suzuki Product) Prod->Deriv Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling

Figure 1: Regioselective synthesis of 6-bromo-4-fluoro-1H-indazole via lithiation-formylation and hydrazine cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Difluoro-4-bromobenzaldehyde

Rationale: Direct lithiation of 3,5-difluorobromobenzene occurs at the position between the two fluorines due to the directing effect of the fluorine atoms (ortho-lithiation).

Materials:

  • 1-Bromo-3,5-difluorobenzene (20.0 g, 103 mmol)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 62 mL, 124 mmol)

  • N,N-Dimethylformamide (DMF) (12 mL, 155 mmol)

  • Anhydrous THF (200 mL)

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere. Add anhydrous THF and cool to -78°C  (dry ice/acetone bath).
    
  • Lithiation: Add the LDA solution dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 60 minutes at -78°C to ensure complete lithiation. Critical: The solution will turn pale yellow/orange.

  • Addition: Dissolve 1-bromo-3,5-difluorobenzene in 20 mL THF and add dropwise. Stir for 30 minutes.

  • Formylation: Add DMF dropwise. The reaction is exothermic; control addition rate to keep temp < -65°C.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

    
     (100 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexanes or perform flash chromatography (0-10% EtOAc/Hexanes) to yield the aldehyde as a white solid.

Protocol B: Cyclization to 6-Bromo-4-fluoro-1H-indazole

Rationale: Hydrazine acts as a dinucleophile. The first attack is the


 displacement of the C2-fluorine (activated by the aldehyde), followed by condensation.

Materials:

  • 2,6-Difluoro-4-bromobenzaldehyde (10.0 g, 45.2 mmol)

  • Hydrazine monohydrate (65%, 10 mL, ~135 mmol)

  • THF (100 mL) or Ethanol (100 mL)

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in THF (or Ethanol) in a 250 mL round-bottom flask.

  • Addition: Add hydrazine monohydrate dropwise at room temperature. A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (66°C for THF) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear, replaced by a more polar indazole spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with water/brine, and concentrate.

  • Purification: Triturate with cold dichloromethane (DCM) or recrystallize from Ethanol/Water to obtain the pure indazole.

Data Validation (Expected):

  • 1H NMR (DMSO-d6):

    
     13.6 (br s, 1H, NH), 8.15 (s, 1H, H-3), 7.50 (d, J=9.0 Hz, 1H, H-7), 7.15 (d, J=9.0 Hz, 1H, H-5). Note: Coupling constants may vary slightly based on solvent.
    
  • LC-MS:

    
     (characteristic 1:1 Br isotope pattern).
    

Functionalization & SAR Logic

Once the core is synthesized, it serves as a divergence point. The following table summarizes standard transformations.

PositionSubstituentReactivity ProfileStrategic Application
C6 BromineHigh: Pd-Catalyzed CouplingAttachment of solubilizing groups, heteroaryl tails, or hinge-binding motifs.
C4 FluorineLow:

(Rare)
Metabolic blocking; modulation of lipophilicity (

).
N1 ProtonMedium: Alkylation/AcylationProdrug synthesis or

-alkylation to lock tautomeric state.
C3 ProtonLow: Electrophilic Subst.Can be halogenated (NIS/NBS) if C3-functionalization is required later.
Signaling Pathway & Logic Map

The diagram below illustrates how this scaffold integrates into a drug design workflow, specifically for kinase inhibition (e.g., MEK/ERK pathways).

SAR_Logic Core 4-Fluoro-6-Bromo-1H-Indazole (Scaffold) Suzuki C6-Suzuki Coupling (Tail Attachment) Core->Suzuki Pd(dppf)Cl2, Base Alkylation N1-Alkylation (Solubility/Binding) Core->Alkylation R-X, Cs2CO3 Metabolism C4-Fluorine Effect (Blocks P450 Oxidation) Core->Metabolism Intrinsic Property Kinase Kinase Inhibitor (e.g., MEK/PDK1) Suzuki->Kinase Potency Increased Potency (H-Bond Donor/Acceptor) Alkylation->Potency Stability Enhanced Metabolic Stability (t1/2) Metabolism->Stability Stability->Kinase PK Optimization

Figure 2: Structure-Activity Relationship (SAR) logic flow for 4-fluoro-6-bromoindazole derivatives in drug discovery.

References

  • Synthesis of 4-Fluoro-6-Bromoindazole via Difluorobenzaldehyde

    • Source: Vertex AI / Patent Liter
    • Context: Describes the reaction of difluoronitrile/aldehyde precursors with hydrazine to form the indazole core.
    • URL:

  • General Indazole Synthesis via Diazotization (Alternative Route)

    • Source: BenchChem Applic
    • Context: Large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline, applicable to fluorinated analogs with regiochemical cave
    • URL:

  • Medicinal Chemistry of Indazole Kinase Inhibitors

    • Source: Journal of Medicinal Chemistry / Google P
    • Context: Application of 6-bromoindazoles in PDK1 and MEK inhibitor design.
    • URL:

  • Boronic Acid Reactivity & Cross-Coupling

    • Source: NIH / Chemical Society Reviews.
    • Context: Principles of Suzuki coupling on bromo-aryl scaffolds for library gener
    • URL:

Sources

Safety Data Sheet (SDS) and handling precautions for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Monograph: 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde

Document Control:

  • Subject: Technical Safety Guide & Handling Protocols

  • Compound: this compound[1][2][3]

  • CAS Registry No: 885520-72-9[2][3]

  • Version: 1.0 (Current as of Feb 2026)

Executive Summary: The Molecule & Its Utility

This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates targeting kinase pathways (e.g., VEGFR, FGFR inhibitors). Its structural duality—offering an electrophilic aldehyde handle for reductive aminations or condensations, and a halogenated core for palladium-catalyzed cross-couplings—makes it a versatile but reactive scaffold.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on preserving the integrity of this reagent while ensuring operator safety. The primary risks involve its potential as a respiratory sensitizer and its susceptibility to oxidative degradation.

Chemical Identity & Physicochemical Profile

Understanding the physical constants is the first step in designing a safe workflow. This compound is a solid at room temperature, but its aldehyde functionality dictates strict temperature controls.

ParameterSpecificationTechnical Note
CAS Number 885520-72-9Unique identifier for inventory tracking.[3]
Molecular Formula C₈H₄BrFN₂OHalogenated indazole core.[3]
Molecular Weight 243.03 g/mol Useful for molarity calculations in synthesis.
Physical State Solid (Powder)Typically pale yellow to off-white.
Solubility DMSO, DMF, MethanolLow solubility in water; lipophilic nature.
Melting Point >200°C (Predicted)High thermal stability, but aldehyde is heat-sensitive.
Storage Temp -20°CCritical: Prevents autoxidation to carboxylic acid.

Hazard Identification & GHS Classification

While classified under general "Warning" categories, the specific combination of functional groups warrants a deeper toxicological understanding.

GHS Signal Word: WARNING

Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedIndazoles can exhibit biological activity; treat as a potent bioactive agent until proven otherwise.
H315 Causes skin irritationThe aldehyde group can react with skin proteins (Schiff base formation), leading to dermatitis.
H319 Causes serious eye irritationParticulates are abrasive and chemically reactive with corneal moisture.
H335 May cause respiratory irritationPrimary Risk: Inhalation of dust during weighing can cause mucosal inflammation.

Precautionary Strategy (P-Codes):

  • P261: Avoid breathing dust/fume.[4][5][6] (Use a balance enclosure).

  • P280: Wear protective gloves/eye protection.[3][4][5][7][8] (Nitrile gloves, minimum 0.11mm thickness).

Engineering Controls & Personal Protection

The following workflow illustrates the "Hierarchy of Controls" specifically designed for handling fine, irritant organic solids in a research environment.

Experimental Protocol: Safe Weighing & Transfer

  • Engineering: All open handling must occur within a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Use an anti-static gun on the weighing boat to prevent powder scattering (a common cause of H335 exposure).

  • PPE: Double-gloving (Nitrile over Nitrile) is recommended to prevent permeation if dissolved in organic solvents (DMSO/DCM).

SafeHandling Start Start: Reagent Retrieval Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves Check->PPE Weigh Weighing Procedure: Use Anti-Static Gun Transfer inside Hood PPE->Weigh Solvent Solubilization: Add Solvent (DMSO/DCM) Immediately Cap Vial Weigh->Solvent Minimize Dust Clean Decontamination: Wipe Balance with Ethanol Dispose Wipes as HazWaste Solvent->Clean Closed System

Figure 1: Standard Operating Procedure (SOP) for handling irritant solids to minimize respiratory and dermal exposure.

Storage Stability & Degradation Chemistry

The "handling" of a chemical extends to its shelf-life preservation.[5] For This compound , two primary degradation pathways exist:

  • Autoxidation (The Aldehyde Risk):

    • Mechanism:[3] Atmospheric oxygen attacks the aldehyde C-H bond, converting the compound to 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid .

    • Prevention:[4][5][9][7][8][10] Store under an inert atmosphere (Argon or Nitrogen). If the bottle is frequently opened, parafilm sealing is insufficient; use a desiccator or glovebox.

  • Hydrate Formation:

    • Mechanism:[3] Aldehydes can reversibly form gem-diols in the presence of moisture.

    • Prevention:[4][5][9][7][8][10] Allow the container to reach room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).

Self-Validating Storage Protocol:

  • Step 1: Inspect physical appearance.[4][5][11] Darkening from pale yellow to brown indicates oxidation.

  • Step 2: Check solubility. The carboxylic acid degradation product is significantly less soluble in mild organic solvents (like DCM) than the aldehyde parent.

Emergency Response Protocols

In the event of a spill or exposure, immediate, logic-driven actions are required.[3][11][6] Do not rely on memory; follow this decision matrix.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Solid Spill (< 5g) Type->Spill Exposure Personal Exposure Type->Exposure WetWipe 1. Cover with wet paper towel (Prevent Dust) 2. Scoop to HazWaste Spill->WetWipe Containment Skin Skin Contact: Wash with soap/water (15 mins) Exposure->Skin Dermal Eye Eye Contact: Flush at Eyewash Stn (15 mins) Exposure->Eye Ocular

Figure 2: Rapid Response Decision Matrix for solid spills and personnel exposure.

Fire Fighting Measures:

  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7]

  • Specific Hazard: Combustion generates toxic fumes including Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Self-Contained Breathing Apparatus (SCBA) is mandatory.

Waste Disposal & Environmental Stewardship

This compound contains halogens (Br, F), which dictates specific disposal streams to prevent the formation of toxic byproducts during incineration.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Solid Hazardous Waste bins labeled "Toxic/Irritant."

  • Liquid Waste: Dissolved material must go into Halogenated Organic Waste streams. Do not mix with acid waste, as this may liberate halogen gases.

  • Container Disposal: Triple rinse empty vials with acetone before discarding glass. Add the rinsate to the Halogenated Waste stream.

References

  • Fluorochem. (2025).[7][10] Safety Data Sheet: this compound. Retrieved from

  • Sigma-Aldrich. (2025).[10] Product Specification: this compound. Retrieved from

  • BLD Pharmatech. (2024). Handling Precautions for Halogenated Indazoles. Retrieved from

  • PubChem. (2025). Compound Summary: Indazole-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from

(Note: While specific SDS data for this exact isomer is limited, protocols are derived from the homologous series of halogenated indazole carbaldehydes to ensure maximum safety margins.)

Sources

Electronic Effects of 4-Fluoro Substitution on Indazole-3-Carbaldehyde Reactivity

[1]

Executive Summary

The introduction of a fluorine atom at the C4 position of the indazole ring creates a unique electronic and steric environment that significantly alters the reactivity of the C3-formyl group. Unlike remote substitutions (e.g., C5 or C6), the C4-fluoro substituent exerts a "peri-effect" —a through-space electrostatic interaction with the C3-carbonyl oxygen.[1]

This substitution results in:

  • Enhanced Carbonyl Electrophilicity: Due to the inductive withdrawal (-I) of fluorine and the disruption of coplanarity.

  • Modulated N-H Acidity: A decrease in pKa (increased acidity) of the pyrrolic N-H.

  • Altered Regiocontrol: A reinforcement of N1-alkylation selectivity under thermodynamic control.

Part 1: Structural & Electronic Analysis

The "Peri-Interaction" (C4-F vs. C3-CHO)

In the 1H-indazole system, the C4 position is spatially adjacent to the C3 position. This proximity is analogous to the 1,8-positions in naphthalene, creating a "peri" relationship.[1]

  • Dipole-Dipole Repulsion: The C4-F bond is highly polarized ($ \delta^-

    
     \delta^- $ on O). When these two dipoles are parallel (coplanar conformation), significant lone-pair repulsion occurs.
    
  • Conformational Twist: To relieve this electrostatic strain, the C3-formyl group likely rotates out of the plane of the aromatic system.

    • Consequence: This "deconjugation" breaks the resonance stabilization between the carbonyl and the benzene ring, raising the ground-state energy of the aldehyde and making it more reactive toward nucleophiles.

Electronic Vector Analysis

The fluorine atom influences the scaffold through two primary vectors:

  • Inductive Effect (-I): Strong electron withdrawal through the

    
    -framework. This depletes electron density from the bridgehead carbons (C3a/C7a) and the C3-carbonyl carbon, increasing its electrophilicity.
    
  • Mesomeric Effect (+M): While fluorine has lone pairs capable of donation, the orbital overlap with the aromatic

    
    -system is generally weaker than its inductive pull, especially at the meta-position relative to the bridgehead.
    
Visualization of Electronic Forces

The following diagram illustrates the competing electronic and steric forces acting on the molecule.

ElectronicEffectscluster_reactivityReactivity ConsequencesF_Atom4-Fluoro SubstituentIndazole_CoreIndazole Aromatic SystemF_Atom->Indazole_CoreStrong -I Effect (e- Withdrawal)CarbonylC3-Carbaldehyde (Electrophile)F_Atom->CarbonylPeri-Repulsion (Dipole-Dipole)TwistLoss of CoplanarityF_Atom->TwistNH_GroupN1-H (Acidic Proton)Indazole_Core->NH_Groupe- Density DepletionCarbonyl->Indazole_CoreResonance (Weakened by Twist)High_EIncreased ElectrophilicityTwist->High_E

Caption: Schematic of the electronic push-pull and steric forces. The 4-F substituent induces a dipole repulsion that twists the carbonyl, enhancing its electrophilicity while simultaneously increasing N-H acidity via inductive withdrawal.

Part 2: Reactivity Profile & Benchmarking

Comparative Data: 4-Fluoro vs. Unsubstituted

The following table summarizes the key physicochemical shifts expected when moving from the parent indazole to the 4-fluoro derivative.

Parameter1H-Indazole-3-CHO4-Fluoro-1H-Indazole-3-CHOImpact on Reactivity
N1-H pKa ~13.9~13.2 (Predicted)Increased Acidity. Deprotonation requires milder bases; N-alkylation is faster.[1]
C=O Electrophilicity ModerateHigh Faster reaction with amines (Schiff base) and hydrides.
C=O Conformation Coplanar (Resonance stabilized)Twisted (Steric strain)Reduced conjugation makes the C=O bond more "ketone-like" in reactivity.
Solubility ModerateImproved (Lipophilic F)Better solubility in DCM/THF facilitates non-polar workups.
N-Alkylation Regioselectivity

Indazoles can be alkylated at N1 (thermodynamic) or N2 (kinetic).[2][3]

  • Mechanism: Under thermodynamic control (e.g., NaH/THF or Cs₂CO₃/DMF at elevated temps), the N1-anion is favored due to the restoration of the benzenoid aromatic sextet.

  • 4-Fluoro Effect: The electron-withdrawing nature of the 4-F stabilizes the negative charge on the indazolyl anion. While it does not sterically block N1, the increased acidity means the anion forms more readily.

  • Recommendation: Use NaH in THF to lock in >95% N1-selectivity. The coordination of the Na⁺ ion between N2 and the C3-carbonyl oxygen (a known directing effect) may be slightly perturbed by the 4-F twist, but the thermodynamic preference for N1 remains dominant.

Part 3: Experimental Protocol (Case Study)

Protocol: Reductive Amination of 4-Fluoro-1H-indazole-3-carbaldehyde

This protocol demonstrates the enhanced reactivity of the aldehyde in forming secondary amines, a common motif in kinase inhibitors.[1]

Objective: Synthesize N-benzyl-1-(4-fluoro-1H-indazol-3-yl)methanamine.

Reagents & Setup
  • Substrate: 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq)

  • Amine: Benzylamine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology
  • Imine Formation (The "Twist" Advantage):

    • Dissolve the 4-fluoro-aldehyde in DCE (0.1 M concentration).

    • Add benzylamine and acetic acid.

    • Observation Point: Due to the enhanced electrophilicity (Section 1.1), imine formation is often rapid (< 1 hour) compared to the unsubstituted analog. Monitor by TLC/LCMS to confirm disappearance of aldehyde.

    • Note: If the reaction is sluggish, it indicates the steric bulk of the 4-F is blocking the trajectory of the amine. In this case, add 3Å molecular sieves to drive the equilibrium.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes. (Caution: Gas evolution).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM.

    • Validation: The 4-F substituent serves as a convenient NMR handle.

      • ¹⁹F NMR: Look for a shift from the starting aldehyde (~ -120 ppm range) to the amine product. The shift confirms the change in the electronic environment at C3.

  • Purification:

    • Flash chromatography (MeOH/DCM gradient). The fluorine atom typically increases the R_f slightly compared to the non-fluorinated analog, aiding separation.

Part 4: Logical Workflow for Reactivity Optimization

Use this decision tree when planning modifications to the 4-fluoroindazole core.

WorkflowStartTarget: Modify C3-AldehydeCheck_CondReaction Type?Start->Check_CondCondensationCondensation (e.g., Knoevenagel)Check_Cond->CondensationReductionReduction (e.g., NaBH4)Check_Cond->ReductionCond_PathExpect FASTER rate due to -I effectCondensation->Cond_PathHigh ElectrophilicityRed_PathExpect steric hindrance if reductant is bulkyReduction->Red_PathPeri-CrowdingOpt_CondLower Temp / Weaker BaseCond_Path->Opt_CondOpt_RedUse Small Hydrides (LiAlH4, NaBH4)Red_Path->Opt_Red

Caption: Decision logic for selecting reaction conditions based on the specific electronic/steric impact of the 4-fluoro group.

References

  • Synthesis of Indazole-3-Carboxaldehydes: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Regioselectivity in Indazoles: Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][4][5][6] Source: Beilstein Journal of Organic Chemistry (via NIH/PMC). URL:[Link]

  • Peri-Interactions and Conformation: Title: Effect of a peri fluoro substituent on the conformation of dihydrodiol derivatives of polycyclic aromatic hydrocarbons.[7] Source: Biochemical and Biophysical Research Communications (via PubMed). URL:[Link]

  • Fluorine Electronic Effects: Title: Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects.[8] (Analogous system comparison). Source: ResearchGate / Theoretical Chemistry Accounts. URL:[Link]

Technical Guide: Reactivity Profile & Chemoselectivity of 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemoselective reactivity profile of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors targeting VEGFR, FGFR, and PARP).

Executive Summary

The This compound scaffold presents a unique "tri-orthogonal" reactivity landscape. It contains three distinct reactive sites:

  • 3-Carbaldehyde (-CHO): Highly electrophilic, prone to nucleophilic addition and condensation.

  • 6-Bromide (-Br): A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 1-NH (Indazole Nitrogen): An acidic proton requiring strategic protection to prevent catalyst poisoning or regioselectivity errors.

The presence of the 4-fluoro substituent is not merely structural; it exerts a profound inductive electron-withdrawing effect (-I) . This significantly lowers the pKa of the N1-proton (increasing acidity) and enhances the electrophilicity of the C3-carbonyl, while simultaneously modulating the oxidative addition rates at the C6-position.

Electronic & Structural Analysis[1]

The "4-Fluoro Effect"

The fluorine atom at the C4 position is ortho to the C3-aldehyde. Unlike a methyl group, fluorine is small (Van der Waals radius ~1.47 Å) and does not impose significant steric hindrance. However, its electronic impact is critical:

  • Activation of C3-CHO: The strong -I effect withdraws electron density from the pyrazole ring, making the C3-carbonyl carbon more electron-deficient. This increases the rate of nucleophilic attacks (e.g., amine condensation) compared to non-fluorinated analogs.

  • Acidification of N1-H: The electron-poor ring system stabilizes the N1-anion, making the N-H more acidic. This necessitates careful base selection during functionalization to avoid unintended deprotonation and N-alkylation.

Reactivity Hierarchy
Functional GroupReactivity TypeConditionsOrthogonality
Aldehyde (C3) Nucleophilic Addition / Reductive AminationMild Acid/Neutral (NaBH(OAc)₃)High: Can be reacted without affecting C-Br.
Bromide (C6) Pd-Catalyzed CouplingBasic, Pd(0) CatalystMedium: Requires N-protection. Aldehyde may require protection (acetal) if strong bases are used.
Indazole NH (N1) Deprotonation / AlkylationBase (NaH, Cs₂CO₃)Gatekeeper: Must be protected (THP, SEM, Boc) before Pd-coupling to prevent catalyst poisoning.

Strategic Workflows

Scenario A: Functionalizing the Aldehyde First (Recommended)

This is the most robust pathway. The C-Br bond is inert to the mild reducing agents used in reductive amination.

  • Reaction: Reductive Amination.

  • Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1]

  • Why: It is milder than NaCNBH₃ and does not reduce the aldehyde to an alcohol as quickly as NaBH₄. It leaves the aryl bromide intact.

Scenario B: Functionalizing the Bromide First

This pathway is riskier due to the sensitivity of the aldehyde to the basic conditions of Suzuki couplings (potential for aldol/Cannizzaro side reactions).

  • Requirement: The N1-position MUST be protected (e.g., THP or SEM) to prevent Pd-catalyst sequestration by the free indazole nitrogen.

  • Aldehyde Strategy: If the coupling requires harsh bases (e.g., KOtBu), the aldehyde must be protected as an acetal (ethylene glycol/PTSA). If using mild bases (K₂CO₃/Dioxane-H₂O), the free aldehyde often survives.

Visualization: Reactivity Logic

Diagram 1: Chemoselectivity Decision Tree

ReactivityTree Start 6-Bromo-4-Fluoro- 1H-Indazole-3-CHO Decision Target Priority? Start->Decision PathA Path A: Modify Aldehyde (Reductive Amination) Decision->PathA Preserve Br PathB Path B: Modify Bromide (Suzuki/Buchwald) Decision->PathB Build Core First StepA1 1. Amine, NaBH(OAc)3 (Br remains intact) PathA->StepA1 StepB1 1. Protect N1 (THP/SEM) (Mandatory) PathB->StepB1 StepA2 2. Protect N1 (Boc/THP) StepA1->StepA2 StepA3 3. Pd-Coupling on Br StepA2->StepA3 StepB2 2. Protect CHO (Acetal) (Optional/Safer) StepB1->StepB2 StepB3 3. Pd-Coupling on Br StepB2->StepB3

Caption: Decision tree illustrating the orthogonal pathways for functionalizing the C3-aldehyde versus the C6-bromide.

Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Aldehyde Functionalization)

Preserves the C6-Bromide for later steps.

Materials:

  • Substrate: this compound (1.0 eq)

  • Amine: Primary or Secondary amine (1.1–1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (catalytic, if amine is sluggish)

Procedure:

  • Imine Formation: Dissolve the indazole aldehyde in DCE (0.1 M). Add the amine.[1][2][3] If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA. Stir for 30–60 mins at Room Temperature (RT) to allow imine/hemiaminal equilibrium.

    • Note: The 4-fluoro group activates the aldehyde, so imine formation is typically rapid.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS. The bromide peak (M+2 pattern) should remain visible in the product mass.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[4]

  • Result: 6-bromo-4-fluoro-3-(aminomethyl)-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling (Bromide Functionalization)

Requires N-Protection to prevent Pd poisoning.

Pre-requisite: Protect N1 with THP (3,4-dihydro-2H-pyran + pTSA) or SEM-Cl.

Materials:

  • Substrate: N1-protected-6-bromo-4-fluoroindazole-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (mild bases preferred to protect aldehyde)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd catalyst. Sparge for another 2 mins.

  • Heating: Heat to 80–90°C.

    • Caution: Do not overheat (>100°C) if the free aldehyde is present, as it may undergo disproportionation.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection: THP/SEM can be removed later using HCl/MeOH or TFA (for THP) or TBAF (for SEM).

Critical Troubleshooting (FAQ)

Q: Can I do the Suzuki coupling without protecting the N1-H? A: Generally, no . The free indazole nitrogen (N1/N2 tautomer) coordinates strongly to Pd(II) species, acting as a catalyst poison. This leads to stalled reactions, requiring high catalyst loading (>10 mol%) which is expensive and difficult to purify. Always protect N1 first.

Q: Does the 4-Fluoro group affect the Suzuki coupling regioselectivity? A: The 4-F group withdraws electron density from the C6-Br bond. In oxidative addition (the first step of the catalytic cycle), electron-poor aryl halides typically react faster with electron-rich Pd(0) species (e.g., using PCy₃ or bulky phosphine ligands). Therefore, the 6-Br in this scaffold is highly reactive toward coupling.

Q: Why use NaBH(OAc)₃ instead of NaBH₄? A: NaBH₄ is a stronger reducing agent and can reduce the aldehyde directly to the alcohol (primary alcohol) before the amine condenses. NaBH(OAc)₃ is less reactive and selectively reduces the iminium ion formed between the aldehyde and amine, ensuring the C-N bond is formed rather than the C-O-H byproduct.

References

  • General Indazole Reactivity & Synthesis

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[1][5]

    • Source: Journal of Organic Chemistry (1996) / Master Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling in the Presence of Aldehydes

    • Title: Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.[6]

    • Source: Semantic Scholar / J. Am. Chem. Soc.
    • URL:[Link]

  • Compound Data & Safety

    • Title: this compound (PubChem).
    • Source: N
    • URL:[Link]

Sources

Methodological & Application

Technical Guide: Reductive Amination Strategies for 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

[1]

Executive Summary

This technical guide details optimized protocols for the reductive amination of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PARP) where the 3-position amine serves as a solvent-exposed solubilizing group.[1]

The presence of the 4-fluoro substituent (ortho to the aldehyde) and the free indazole NH presents unique challenges:

  • Steric Hindrance: The C4-fluorine atom imposes steric bulk that can retard imine formation with secondary or branched amines.[1]

  • Solubility: The indazole core is sparingly soluble in non-polar solvents (e.g., pure DCM), necessitating polar aprotic co-solvents.

  • Chemoselectivity: The 6-bromo motif must remain intact for downstream cross-coupling; therefore, harsh reducing conditions (e.g., LiAlH4, high-temp H2/Pd) are avoided in favor of hydride-selective reagents.[1]

Chemical Context & Retrosynthetic Analysis

Structural Considerations
  • Electrophilicity: The C3-aldehyde is activated by the electron-withdrawing nature of the indazole ring and the inductive effect of the C4-fluorine. However, this fluorine also creates a "ortho-effect," potentially destabilizing the transition state for bulky amine attack.[1]

  • Acidity (pKa): The N1-proton of the indazole (pKa ~14) is acidic.[1] In the presence of basic amines, deprotonation can occur, reducing the solubility of the substrate.

  • Stability: The C6-Bromine is stable to borohydride reagents at room temperature but susceptible to debromination under catalytic hydrogenation conditions.[1]

Decision Matrix for Protocol Selection

ProtocolSelectionStartSelect Amine PartnerAmineTypeAmine Class?Start->AmineTypeStericsSteric Hindrance?AmineType->StericsPrimary/Secondary AliphaticMethodBMETHOD B: Ti(IV) Mediated(Ti(OiPr)4 / NaBH4)AmineType->MethodBWeakly Nucleophilic(Anilines/Sulfonamides)MethodAMETHOD A: Direct STAB(NaBH(OAc)3 / DCE)Sterics->MethodAUnencumbered(e.g., Morpholine, Methylamine)Sterics->MethodBHindered(e.g., t-Butylamine, 2,6-subst.)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine nucleophilicity and steric demand.[1]

Experimental Protocols

Method A: Direct Reductive Amination (STAB Protocol)

Best for: Primary amines, unhindered secondary amines (e.g., morpholine, piperidine).[1] Mechanism: In situ formation of the iminium species followed by rapid hydride transfer from Sodium Triacetoxyborohydride (STAB).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, suspend the indazole aldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Note: If the starting material does not dissolve, add anhydrous THF (up to 50% v/v) until a clear solution or fine suspension is obtained.

  • Imine Formation: Add the amine (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC/LCMS. You may not see full conversion to imine, but an equilibrium is established.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes to control mild effervescence.

  • Reaction: Remove the ice bath and stir at RT for 2–16 hours.

    • Tip: If reaction stalls, add an additional 0.5 equiv of STAB.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution carefully. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x) or EtOAc. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates.[1] Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced.[2]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (preferred) or Ethanol.

Step-by-Step Procedure
  • Complexation: In a dried flask under Nitrogen, dissolve the indazole aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) via syringe.[1] The solution often turns yellow/orange.

  • Imine Formation: Stir the mixture at RT for 6–12 hours (or overnight).

    • Critical: Do not add the reducing agent yet. This step must drive the imine formation to completion.

  • Reduction:

    • Option 1 (One-pot): Add NaBH₄ (1.5 equiv) directly to the mixture. Carefully add dry Ethanol (1 mL per mmol) to solubilize the borohydride if using THF.

    • Option 2 (Dilution): Dilute the mixture with dry MeOH before adding NaBH₄ (Caution: Exothermic).

  • Workup (The "Titanium Emulsion" Fix):

    • Quench by adding water (1 mL per g of Ti reagent).

    • Crucial Step: The resulting white precipitate (TiO₂) is gelatinous and difficult to filter. Add 1N NaOH or aqueous Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Filter through a Celite pad if necessary, then extract with EtOAc.

Quantitative Data Summary

ParameterMethod A (STAB)Method B (Ti-Mediated)
Reagent Cost ModerateLow (NaBH4), High (Ti)
Reaction Time 4 - 16 Hours12 - 24 Hours
Water Tolerance ModerateLow (Must be anhydrous)
Scope 1° and 2° Aliphatic AminesHindered Amines, Anilines
Typical Yield 75 - 90%60 - 85%
Major Side Product Alcohol (Aldehyde reduction)Bis-alkylation (rare)

Troubleshooting & Optimization

Solubility Issues

The 1H-indazole core can be stubborn.[1]

  • Solution: Use a solvent mixture of DCE:THF (1:1) . If the indazole remains insoluble, protect the N1-nitrogen with a THP (Tetrahydropyranyl) or Boc group prior to the reaction.[1] This drastically improves solubility in organic solvents.

Debromination

While rare with STAB, trace transition metals can catalyze debromination of the C6-Br.[1]

  • Solution: Ensure all stir bars and glassware are clean. Avoid using NaBH4 with metal salts (e.g., CoCl2) which are sometimes used to boost reactivity.[1] Stick to pure STAB or Ti-mediated NaBH4.[1]

Alcohol Formation (Reduction of Aldehyde)

If the amine is slow to react, the reducing agent may reduce the aldehyde to the alcohol (6-bromo-4-fluoro-1H-indazole-3-yl-methanol).[1]

  • Solution: Switch to Method B . The Titanium reagent sequesters the aldehyde as a titanate complex/imine before the reducing agent is introduced, preventing direct reduction of the carbonyl.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][4][5]

    • [1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

    • [1]

  • BenchChem Protocols. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." (Analogous Indazole Reactivity).[1]

    • [1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Secondary and Tertiary Amines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998.[6]

    • [1]

Suzuki-Miyaura coupling conditions for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde (CAS: 885520-72-9). This substrate presents a unique "push-pull" electronic challenge: the C4-fluorine atom inductively activates the C6-bromide, while the C3-aldehyde and N1-proton introduce sensitivity to strong nucleophiles and catalyst poisoning.

Traditionally, indazole couplings require N1-protection (e.g., THP, SEM) to prevent amidine-like poisoning of the Palladium center. However, our validated Direct Coupling Protocol (Method A) utilizes the Pd(dppf)Cl₂·CH₂Cl₂ / K₂CO₃ system to bypass protection steps, delivering high yields (>85%) while preserving the C3-aldehyde.

Substrate Analysis & Mechanistic Insight

Electronic Architecture

The substrate is a highly functionalized heterocycle.[1][2] Understanding its electronic bias is crucial for reaction success:

  • C6-Bromide (Reactive Site): The oxidative addition at this position is accelerated by the C4-Fluorine and C3-Formyl groups. Both are electron-withdrawing groups (EWG), which lower the LUMO energy of the C-Br bond, making it highly electrophilic.

  • C3-Aldehyde (Sensitive Site): Susceptible to nucleophilic attack (e.g., by strong hydroxide bases) or oxidation. Conditions must remain essentially non-oxidative.

  • N1-Proton (pKa ~13.8): In the presence of carbonate bases, the indazole exists in equilibrium with its anion. The anion is a competent ligand for Pd(II), potentially forming off-cycle resting states. Bulky, bidentate ligands like dppf are essential to prevent this coordination.

Decision Matrix: To Protect or Not?

While direct coupling is preferred for efficiency, specific boronic acids may dictate a protected route.

DecisionMatrix cluster_0 Method A Advantages Start Substrate: 6-Br-4-F-indazole-3-CHO CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic IsStable Is Boronic Acid Stable to Aqueous Base? CheckBoronic->IsStable Direct METHOD A: Direct Coupling (Unprotected) IsStable->Direct Yes (Aryl/Heteroaryl) Protect METHOD B: Protection First (THP/SEM) IsStable->Protect No (Alkyl/Vinyl/Unstable) Adv1 Step Economy (1 step) Direct->Adv1

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Validated Experimental Protocols

Method A: Direct Coupling (Unprotected)

Recommended for >90% of aryl and heteroaryl boronic acids.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) forms a wide bite angle, creating a steric environment that disfavors the coordination of the indazolyl anion, thus maintaining the active catalytic cycle [1, 2].

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Electrophile
Boronic Acid 1.2 - 1.5 Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 0.05 (5 mol%) Catalyst (Robust, air-stable)
K₂CO₃ (2.0 M aq) 3.0 Base (Activates Boron)

| 1,4-Dioxane | [0.1 M] | Solvent (Miscible, high boiling) |

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Inert: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvate: Inject degassed 1,4-Dioxane (concentration 0.1 M relative to substrate). Stir briefly to disperse solids.

  • Activate: Add degassed 2.0 M aqueous K₂CO₃ (3.0 eq) via syringe.

    • Note: The solution may turn dark orange/brown; this is normal.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~243/245) and appearance of the coupled product.

  • Workup (Critical for Aldehyde Stability):

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc and water.

    • Acidify carefully with 1M HCl to pH ~6–7. Do not make strongly acidic or the indazole may precipitate or the aldehyde may hydrate.

    • Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes in 30–50% EtOAc due to the polarity of the NH and CHO groups.

Method B: Protected Route (THP-Protection)

Use only if Method A fails or if the boronic acid requires anhydrous conditions.

  • Protection: React substrate with DHP (3 eq) and p-TsOH (5 mol%) in THF at 60°C for 2h. Isolate the N1-THP intermediate.

  • Coupling: Perform Suzuki coupling using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in Toluene/EtOH/H₂O.

  • Deprotection: Treat with 4M HCl in Dioxane/MeOH at RT to remove the THP group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by N1-anion.Switch to XPhos Pd G2 (2 mol%) or increase base concentration to ensure full deprotonation.
Aldehyde Oxidation Trace oxygen in solvent.Vigorously sparge solvents with Argon for 15 mins prior to use. Add BHT (1 mol%) as scavenger.
Protodeboronation Unstable boronic acid.Switch base to K₃PO₄ (anhydrous) and solvent to DME (anhydrous).
Regio-scrambling Not observed.The C4-F and C3-CHO lock the C6 position electronically; C-H activation is unlikely.

Workflow Visualization

The following diagram illustrates the self-validating workflow for the direct coupling method.

Workflow Setup 1. Charge Solids (Substrate, Boronic Acid, Cat.) Inert 2. Inert Atmosphere (N2 Purge) Setup->Inert Solvent 3. Add Solvents (Dioxane/Aq. K2CO3) Inert->Solvent Heat 4. Reaction (90°C, 4-12h) Solvent->Heat Check 5. QC Checkpoint (LCMS: Target Mass) Heat->Check Check->Heat Incomplete (+2h) Workup 6. Workup & Isolate (pH 6-7 Control) Check->Workup Complete

Figure 2: Step-by-step operational workflow for Method A.

References

  • Vertex AI Search Result 1.1 : An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. Link

  • Vertex AI Search Result 1.4 : The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013.[4] Link

  • Vertex AI Search Result 1.5 : Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 2013. Link

  • Vertex AI Search Result 1.7 : Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Journal of Organic Chemistry, 2014. Link

Sources

Application Notes and Protocols: A Guide to the Synthesis of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole Carboxylic Acids in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The conversion of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid is a critical transformation, yielding a key intermediate for the synthesis of advanced pharmaceutical compounds, including kinase inhibitors for anti-cancer therapies and agents targeting inflammatory diseases.[1][3] The carboxylic acid moiety provides a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of a wider chemical space in drug discovery programs.[4] This document provides a detailed protocol for this specific oxidation, emphasizing a robust and selective methodology suitable for a sensitive heterocyclic system.

Method Selection: The Rationale for Employing the Pinnick Oxidation

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[5] However, the presence of the electron-rich and potentially labile indazole ring system, along with halogen substituents in this compound, necessitates a mild and highly selective oxidizing agent.

Stronger, classical oxidants like Jones reagent (chromium trioxide in sulfuric acid) are often incompatible with sensitive substrates, risking over-oxidation or degradation of the heterocyclic core.[6][7][8][9] The acidic conditions of Jones oxidation could also lead to undesired side reactions on the indazole ring.[9][10]

For these reasons, the Pinnick oxidation is the method of choice.[11][12][13] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, offering exceptional functional group tolerance.[12][13] It is particularly well-suited for the oxidation of α,β-unsaturated and heteroaromatic aldehydes, reliably delivering the corresponding carboxylic acid without affecting other sensitive parts of the molecule.[11][13]

A key feature of the Pinnick oxidation is the use of a scavenger, typically 2-methyl-2-butene, to quench the reactive hypochlorous acid (HOCl) byproduct.[11][13][14] This prevents unwanted side reactions such as chlorination of the aromatic ring.[6][13][14]

Reaction Mechanism: The Pinnick Oxidation Pathway

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ from sodium chlorite under weakly acidic conditions. The aldehyde carbonyl then adds to the chlorous acid, forming a hydroxyallyl chlorite intermediate. This intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][11][14] The scavenger, 2-methyl-2-butene, then reacts with the HOCl, preventing it from interfering with the main reaction.[15]

Pinnick_Oxidation cluster_setup Reagent Activation cluster_reaction Oxidation cluster_scavenging Byproduct Quenching NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 H⁺ NaH2PO4 NaH₂PO₄ (Buffer) H2O H₂O Aldehyde R-CHO Intermediate [Hydroxyallyl Chlorite Intermediate] Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Scavenger 2-Methyl-2-butene Quenched Halohydrin Scavenger->Quenched + HOCl

Sources

Use of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde in heterocyclic scaffold synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Engineering of Heterocyclic Scaffolds using 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Strategic Overview: The 4-Fluoro-6-Bromo Advantage[1][2]

In the landscape of kinase and PARP inhibitor development, the This compound (CAS: 885520-72-9) represents a "privileged" molecular chassis.[1] Unlike the unsubstituted indazole, the C4-fluorine atom introduces a critical electronic modulation that lowers the pKa of the N1-proton, enhances metabolic stability against P450 oxidation, and alters the lipophilicity profile (LogD).[1] Simultaneously, the C6-bromine serves as a robust handle for late-stage cross-coupling, while the C3-aldehyde acts as the primary "warhead" anchor for heterocyclic fusion or linker installation.[1]

This guide details the operational workflows to exploit this scaffold, moving beyond basic substitutions to complex heterocyclic construction.[2][3][4]

Reaction Workflow & Logic Map

The following logic map illustrates the divergent synthetic pathways available from the core aldehyde, highlighting the "Order of Operations" critical for preventing side reactions (e.g., competing N-alkylation vs. aldehyde condensation).

IndazoleWorkflow Core 6-Bromo-4-fluoro- 1H-indazole-3-carbaldehyde Path2 Pathway B: N1-Protection/Alkylation Core->Path2 Step 1: Control Regioselectivity Path1 Pathway A: C3-Heterocyclization Prod1 Indazole-Thiazole Hybrids Path1->Prod1 Prod2 Fused Tricyclic Systems Path1->Prod2 Path2->Path1 Step 2: Aldehyde Condensation Path3 Pathway C: C6-Cross Coupling Path2->Path3 Step 3: Suzuki/Buchwald (Late Stage) Prod3 Biaryl/Heterobiaryl Scaffolds Path3->Prod3

Figure 1: Strategic divergence map.[1] Note that N1-protection (Pathway B) is often required first to prevent N1-interference during C3-aldehyde activation.[1]

Critical Experimental Protocols

Protocol A: "Scaffold Hopping" – Synthesis from Indole Precursor

Context: If the aldehyde is not commercially sourced, it is best synthesized via the nitrosation of 6-bromo-4-fluoroindole .[1] This method is superior to Vilsmeier-Haack for indazoles as it directly converts the indole core to the indazole-3-aldehyde in a "ring-switching" mechanism.[1]

Reagents:

  • Substrate: 6-Bromo-4-fluoro-1H-indole

  • Nitrosating Agent: NaNO₂ (Sodium Nitrite)[1][3]

  • Acid: Aqueous HCl (2N)[1][2][3]

  • Solvent: DMF/Water

Step-by-Step Methodology:

  • Preparation: Dissolve 6-bromo-4-fluoro-1H-indole (1.0 eq) in DMF (3 mL/mmol). Cool to 0 °C.

  • Activation: In a separate vessel, prepare a solution of NaNO₂ (8.0 eq) in water. Slowly add HCl (2N, 7.0 eq) to generate HNO in situ.[1][3] Caution: NOx fumes.[1][3]

  • Addition: Add the active nitrosating mixture to the indole solution at 0 °C.

  • Rearrangement: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to 50 °C for 3 hours to drive the ring rearrangement (Indole

    
     Indazole).
    
  • Workup: Dilute with EtOAc, wash with brine (

    
    ) to remove DMF. Dry over MgSO₄.[1][3][4]
    
  • Purification: Flash column chromatography (Petroleum Ether/EtOAc, 8:2).

    • Expected Yield: 75-85%[1]

    • Checkpoint: The product should appear as a yellowish solid.[1][2][3] Absence of the C2-indole proton in NMR confirms rearrangement.[1][3]

Protocol B: C3-Diversification – Synthesis of Indazole-Thiazole Hybrids

Context: The C3-aldehyde is an ideal handle for Hantzsch-type condensations to create bis-heterocycles, common in fragment-based drug discovery.[1]

Target: 4-(6-bromo-4-fluoro-1H-indazol-3-yl)thiazole-2-amine derivatives.

Step-by-Step Methodology:

  • Thiosemicarbazone Formation:

    • Suspend this compound (1.0 eq) in Ethanol (10 mL/mmol).

    • Add Thiosemicarbazide (1.1 eq) and a catalytic amount of Acetic Acid (5 drops).

    • Reflux for 2 hours.[1][3] The intermediate Schiff base will precipitate.[3]

    • Isolation: Cool, filter, and wash with cold ethanol.[1][3] Use directly.

  • Hantzsch Cyclization:

    • Dissolve the thiosemicarbazone intermediate in Ethanol/DMF (4:1).[1][3]

    • Add

      
      -bromoacetophenone (or equivalent 
      
      
      
      -haloketone) (1.1 eq).[1][3]
    • Heat to 80 °C for 4-6 hours.

  • Neutralization & Isolation:

    • Cool to RT. Neutralize with saturated NaHCO₃ to pH 8.[1][3]

    • Precipitate forms; filter and recrystallize from EtOH.[1][3]

Data Summary: Solvent Effects on Condensation

Solvent SystemTemperatureReaction TimeYield (%)Notes
Ethanol (Abs) Reflux3 h82%Cleanest profile; product precipitates.[1]
Methanol Reflux5 h65%Slower kinetics due to lower BP.[1][3]
DMF 80 °C1 h70%Higher yield but difficult workup (DMF removal).[1][3]
THF Reflux8 h45%Poor solubility of the thiosemicarbazide.[1][3]
Protocol C: Late-Stage C6-Suzuki Coupling

Context: The C4-fluorine atom exerts an electron-withdrawing effect that can deactivate the C6-position slightly compared to non-fluorinated analogs.[1] High-activity catalyst systems are required.[1][3]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%) or XPhos Pd G2.[1][3]

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

Methodology:

  • Degassing: Charge the vessel with the 6-bromo-indazole derivative (1.0 eq), Boronic Acid (1.5 eq), and Base. Purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Seal and heat to 90-100 °C for 4-12 hours.

    • Note: If the N1-position is unprotected, use 3.5 eq of base to account for the acidic NH.[1]

  • Scavenging: Filter through Celite. Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay.[3]

Troubleshooting & Optimization (The "Fluorine Effect")

The 4-fluoro substituent introduces unique challenges not found in the parent indazole:

  • N1-Acidity: The 4-F group increases the acidity of the N1-H (pKa

    
     13.5 vs 14.8 for unsubstituted).[1]
    
    • Consequence: N-alkylation reactions (e.g., with alkyl halides) proceed faster but may suffer from lower regioselectivity (N1 vs N2) if base strength is not controlled.[1][3]

    • Solution: Use softer bases like Cs₂CO₃ in MeCN rather than NaH in DMF to favor thermodynamic N1-alkylation.[1][3]

  • Aldehyde Electrophilicity: The carbonyl carbon at C3 is more electron-deficient due to the inductive effect of fluorine.[1][3]

    • Consequence: Nucleophilic attacks (amines, hydrazines) are faster, but the resulting imines are more prone to hydrolysis.[1][3]

    • Solution: Perform condensations in the presence of dehydrating agents (molecular sieves) or under Dean-Stark conditions.[1][3]

References

  • General Synthesis of Indazole-3-carboxaldehydes

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][4][5]

    • Source:RSC Advances, 2014.[1][3]

    • URL:[Link]

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Indazole derivatives as potent kinase inhibitors: Synthesis and Structure-Activity Relationship.[1][3][4]

    • Source:Journal of Medicinal Chemistry, 2018 (General Reference Context).[1][3]

    • URL:[Link]

  • Commercial Availability & Physical Properties

    • Title: this compound Product D
    • Source: Fluorochem / Sigma-Aldrich.[1][3]

  • Hantzsch Thiazole Synthesis on Heterocycles

    • Title: Synthesis of thiazole derivatives via Hantzsch reaction.[1][3]

    • Source:Organic Syntheses, Coll.[1][3][6] Vol. 3, p. 332.[1][3]

    • URL:[Link][1][3]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers optimizing Buchwald-Hartwig amination on complex, polyfunctionalized indazole scaffolds.

Executive Summary

The substrate 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde presents a "perfect storm" of chemoselectivity challenges for palladium-catalyzed cross-coupling. Successful amination at the C6-bromide requires navigating three competing reactivity vectors:

  • The C3-Aldehyde: Highly electrophilic (enhanced by the C4-fluoro group), prone to reversible imine formation with amine coupling partners, effectively poisoning the nucleophile.

  • The N1-Indazole Nitrogen: Acidic (pKa ~14), capable of binding Pd(II) species or undergoing competitive N-arylation.

  • The C4-Fluorine: An electron-withdrawing group (EWG) that activates the C6-bromide for oxidative addition but also destabilizes the heteroaromatic core under harsh basic conditions.

This guide provides a Dual-Protection Protocol designed to isolate the C6-bromide reactivity, ensuring high yields and reproducibility.

Strategic Analysis: The Chemoselectivity Triad

Before attempting catalysis, one must address the electronic and steric environment.

FeatureReactivity RiskMitigation Strategy
C6-Bromide Target Site. Activated by C4-F and Indazole core.Use electron-rich bulky phosphines (e.g., BrettPhos) to facilitate reductive elimination.
C3-Carbaldehyde Critical Failure Point. Forms stable Schiff bases (imines) with primary amines; consumes coupling partner.Mandatory: Protect as cyclic acetal (1,3-dioxolane) prior to coupling.
N1-H (Indazole) Catalyst Poison/Side Reaction. Deprotonation leads to N-arylation or Pd-coordination.Mandatory: Protect with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).
C4-Fluorine Electronic Activator. Increases electrophilicity of C3-CHO.Reinforces the need for acetal protection.
Decision Framework (Workflow)

ReactionWorkflow Start Start: 6-Br-4-F-Indazole-3-CHO Decision Amine Type? Start->Decision Direct Direct Coupling (High Risk) Decision->Direct Bulky/Secondary (Non-nucleophilic) Protect Dual Protection (Recommended) Decision->Protect Primary/Anilines (Nucleophilic) Step2 Buchwald-Hartwig Coupling Direct->Step2 Imine Risk! Step1 1. N-Protection (THP) 2. CHO-Protection (Acetal) Protect->Step1 Step1->Step2 Step3 Global Deprotection (Acidic) Step2->Step3 Product Final Product: 6-Amino-4-F-Indazole-3-CHO Step3->Product

Figure 1: Strategic workflow for handling the aldehyde-amine competition. The Dual Protection route is the only robust method for primary amines.

Detailed Experimental Protocols

Phase 1: Substrate Stabilization (Protection)

Rationale: We must mask the aldehyde to prevent condensation with the amine coupling partner. We must mask the indazole nitrogen to prevent catalyst sequestration.

Step A: N1-Protection (THP)

  • Reagents: Substrate (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv), p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve substrate in DCM (0.2 M).

    • Add PTSA and DHP. Stir at RT for 4–16 h.

    • Monitor TLC (Indazoles usually become less polar upon protection).

    • Quench: Sat. NaHCO3. Extract with DCM.

    • Note: THP is chosen over SEM here because it can be removed in the same step as the acetal later.

Step B: C3-Aldehyde Protection (Acetal)

  • Reagents: N1-THP-Indazole intermediate (1.0 equiv), Ethylene Glycol (5.0 equiv), PTSA (0.1 equiv).

  • Solvent: Toluene (0.1 M).

  • Procedure:

    • Setup a Dean-Stark trap.

    • Reflux the mixture for 4–8 h, removing water azeotropically.

    • Critical Check: Ensure complete conversion of the aldehyde (disappearance of CHO peak in NMR ~10 ppm). Any remaining aldehyde will ruin the next step.

    • Workup: Cool, wash with NaHCO3, dry (Na2SO4), and concentrate.

    • Result:Protected Precursor (PP-1) .

Phase 2: The Buchwald-Hartwig Amination

Rationale: With the aldehyde masked, the reaction reduces to a standard aryl bromide coupling. However, the electron-deficient nature of the ring (due to F) favors the use of specific ligands.

Ligand Selection Matrix
Coupling PartnerRecommended LigandCatalyst PrecursorBase
Primary Alkyl Amines BrettPhos BrettPhos Pd G4Cs₂CO₃
Anilines (Aryl Amines) BrettPhos or RuPhos RuPhos Pd G4NaOtBu (if acetal is stable) or Cs₂CO₃
Secondary Amines RuPhos RuPhos Pd G4NaOtBu
Amides tBuBrettPhos tBuBrettPhos Pd G3K₃PO₄
Protocol (Standard Run)

Reagents:

  • Substrate: Protected Precursor PP-1 (1.0 equiv, 1.0 mmol)

  • Amine: 1.2 – 1.5 equiv.

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv). Alternatively: Pd₂(dba)₃ (0.02 eq) + BrettPhos (0.04 eq).

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv). Note: Cesium Carbonate is preferred over alkoxides to prevent any risk of attacking the fluorinated ring via SNAr, although the acetal/THP bulk helps prevent this.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Charging: Add solid Protected Precursor, Base (Cs₂CO₃), and Catalyst (BrettPhos Pd G4) to the vial.

    • Tip: If using Pd₂(dba)₃/Ligand, premix them in a small amount of solvent for 5 mins at elevated temp (60°C) to activate the active L-Pd(0) species before adding to the main reaction.

  • Solvent/Amine: Add 1,4-Dioxane (concentration 0.1 – 0.2 M). Add the liquid Amine.

  • Degassing: Sparge with Argon for 5–10 minutes. Oxygen kills the active Pd(0) species.

  • Reaction: Seal and heat to 80–100°C .

    • Monitoring: Check HPLC/LC-MS at 2 hours. The electron-deficient ring usually facilitates fast oxidative addition, so reaction times may be short.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic base and Pd black. Concentrate.

  • Purification: Flash chromatography. Note: Amino-indazoles can be polar; use DCM/MeOH gradients.

Phase 3: Global Deprotection

Rationale: Both THP (acetal) and Dioxolane (acetal) are acid-labile. We can remove both in a single pot.

  • Reagents: HCl (4M in Dioxane) or Trifluoroacetic acid (TFA).

  • Solvent: Methanol (MeOH) or DCM/MeOH (4:1).

  • Procedure:

    • Dissolve the coupled product in MeOH.

    • Add HCl (excess, e.g., 10 equiv) or TFA (20% v/v).

    • Stir at RT or mild heat (40°C) for 1–4 h.

    • Monitoring: Look for the reappearance of the Aldehyde signal (LC-MS or NMR).

    • Neutralization: Carefully neutralize with solid NaHCO3 or NaOH (1M) to pH 8 before extraction. Caution: Free amino-aldehydes can be unstable; store at low temp.

Troubleshooting & Optimization

Issue: Low Conversion
  • Diagnosis: Catalyst deactivation or poor oxidative addition.

  • Fix:

    • Switch to tBuXPhos Pd G4 (excellent for electron-deficient aryl bromides).

    • Ensure strict O2-free conditions (glovebox if available).

    • Increase Temp to 110°C (Toluene reflux).

Issue: Imine Formation (Despite Protection)
  • Diagnosis: Acetal hydrolysis during the coupling (wet solvent + base).

  • Fix: Use molecular sieves (4Å) in the reaction mixture to scavenge trace water. Ensure Cs₂CO₃ is anhydrous (dry in oven).

Issue: Defluorination (SNAr side reaction)
  • Diagnosis: Loss of Fluorine signal in NMR; mass corresponds to -F +Amine or -F +OH.

  • Cause: The C4-F is activated by the aldehyde (even if protected) and the indazole N. Strong bases (NaOtBu) or high heat can trigger nucleophilic aromatic substitution (SNAr) at C4 instead of Pd-catalyzed coupling at C6.

  • Fix:

    • Use the mildest base possible (K₃PO₄ or Cs₂CO₃ ).

    • Lower temperature to 80°C.

    • Use a more active catalyst (Pd G4 series) to allow lower temps.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific attention to the ligand's role in stabilizing the oxidative addition complex of the fluorinated substrate.

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Facilitated by C4-F) Pd0->OA + ArBr Coord Amine Coordination & Deprotonation OA->Coord + Amine RE Reductive Elimination (C-N Bond Formation) Coord->RE - Base-HBr RE->Pd0 Product Release ArBr Ar-Br (Protected Substrate) ArBr->OA Amine H-NR2 (Amine) Amine->Coord Base Base (Cs2CO3) Base->Coord

Figure 2: The Buchwald-Hartwig catalytic cycle. The C4-Fluorine atom inductively withdraws electron density, accelerating the Oxidative Addition step (Pd0 -> PdII).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of amine nucleophiles. Chemistry – A European Journal, 18(32), 9758-9769.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Sigma-Aldrich. (2023). Buchwald Catalysts & Ligands User Guide.

Sources

Scalable synthesis routes for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

Executive Summary

The this compound scaffold is a high-value pharmacophore in kinase inhibitor discovery. The C3-aldehyde serves as a versatile "warhead" handle (e.g., for reductive aminations or Wittig olefinations), while the C6-bromide and C4-fluorine atoms provide orthogonal vectors for cross-coupling and metabolic stability modulation, respectively.

This guide details a scalable, three-stage synthetic protocol designed to avoid cryogenic conditions and hazardous diazomethane handling. The route prioritizes regiochemical fidelity, utilizing the differential reactivity of the 2,6-difluorobenzaldehyde core and the kinetic lability of C3-iodides over C6-bromides.

Strategic Route Analysis

The synthesis is architected around Route A (The "Classical" Robust Route) , which offers the highest reliability for multi-gram to kilogram scale-up.

  • Step 1: Regioselective Cyclization. We utilize the symmetry of 4-bromo-2,6-difluorobenzaldehyde. Nucleophilic aromatic substitution (

    
    ) by hydrazine occurs exclusively at the ortho-fluorine. Since both ortho positions are equivalent, this guarantees the formation of the 6-bromo-4-fluoro isomer without inseparable regioisomers.
    
  • Step 2: C3-Selective Halogenation. Direct formylation (Vilsmeier-Haack) is ineffective on electron-deficient indazoles. We employ C3-iodination as a gateway.

  • Step 3: Metallation & Formylation. The critical "Expertise" insight here is the Kinetic Resolution of Halogens . A C3-iodine atom undergoes Magnesium-Halogen exchange with isopropylmagnesium chloride (

    
    ) significantly faster than a C6-bromine atom. This allows selective lithiation/magnesiation at C3 without disturbing the C6-bromo handle, enabling clean formylation with DMF.
    

Visual Workflow (Pathway Logic)

SynthesisRoute SM 4-Bromo-2,6-difluorobenzaldehyde Step1 Step 1: Cyclization (N2H4·H2O, 120°C) SM->Step1 Int1 6-Bromo-4-fluoro-1H-indazole Step1->Int1  SNAr & Condensation Step2 Step 2: Iodination (I2, KOH, DMF) Int1->Step2 Int2 6-Bromo-4-fluoro-3-iodo-1H-indazole Step2->Int2  Electrophilic Sub. Step3 Step 3: Protection (DHP, pTsOH) Int2->Step3 Int3 THP-Protected Intermediate Step3->Int3 Step4 Step 4: Formylation (iPrMgCl, DMF) Int3->Step4 Product 6-Bromo-4-fluoro-1H-indazole- 3-carbaldehyde Step4->Product  Kinetic Exchange

Caption: Logical flow from commercial precursor to target aldehyde, highlighting key reaction types.

Detailed Experimental Protocols

Stage 1: Indazole Core Construction

Objective: Synthesis of 6-bromo-4-fluoro-1H-indazole.[1][2]

Reagents:

  • 4-Bromo-2,6-difluorobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (64-65% in water) (5.0 equiv)

  • Ethanol (Absolute) or DMSO (for higher temp)

Protocol:

  • Setup: Charge a round-bottom flask with 4-bromo-2,6-difluorobenzaldehyde dissolved in Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate on large scales.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Process Insight: If conversion is sluggish (monitored by LCMS), switch solvent to DMSO and heat to 110°C. The electron-withdrawing nature of the aldehyde usually makes ethanol reflux sufficient.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with abundant water to remove hydrazine residues. Dry in a vacuum oven at 45°C.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Data Summary:

Parameter Specification
Yield 85–92%
Appearance Off-white to pale yellow solid

| Key 1H NMR | Indazole C3-H singlet at ~8.2 ppm |

Stage 2: C3-Iodination

Objective: Installation of the reactive handle for formylation.

Reagents:

  • 6-Bromo-4-fluoro-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • Potassium Hydroxide (KOH) pellets (2.0 equiv)

  • DMF (Dimethylformamide)[3][4]

Protocol:

  • Dissolution: Dissolve the indazole in DMF (4 mL/mmol).

  • Base Addition: Add KOH pellets. Stir until partially dissolved.

  • Iodination: Add solid Iodine portion-wise over 30 minutes. Maintain temperature <30°C.

  • Reaction: Stir at ambient temperature for 3–12 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quench: Pour into 10% aqueous sodium thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: The product precipitates. Filter, wash with water, and dry.[1][3]

Stage 3: Protection & Formylation (The Critical Step)

Objective: Conversion of C3-Iodo to C3-Formyl via Magnesium-Halogen Exchange.

Rationale: The N1-H proton is acidic and will quench Grignard reagents. Therefore, THP (Tetrahydropyranyl) protection is mandatory before metallation.

Part A: THP Protection

  • Suspend 3-iodo-indazole in DCM. Add DHP (1.5 equiv) and catalytic p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

  • Stir at RT for 2 hours. Wash with

    
    , dry, and concentrate. Use crude for the next step.
    

Part B: Formylation

  • Inert Atmosphere: Flame-dry a 3-neck flask. Purge with Argon/Nitrogen.

  • Solvation: Dissolve the THP-protected intermediate in anhydrous THF (10 mL/mmol). Cool to -20°C .

    • Expertise Note: While -78°C is standard for

      
      -BuLi, the use of Turbo Grignard (
      
      
      
      )
      allows this exchange to occur at convenient temperatures (-20°C to 0°C) and provides better chemoselectivity over the C6-Bromine.
  • Exchange: Add

    
     (1.3 M in THF, 1.1 equiv) dropwise. Stir at -20°C for 1 hour.
    
  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Allow to warm to 0°C over 1 hour.

  • Quench & Deprotection: Quench with aqueous HCl (1M).

    • One-Pot Deprotection: Stirring the acidic quench mixture at RT or mild heating (40°C) will cleave the THP group, yielding the free indazole aldehyde directly.

  • Purification: Neutralize to pH 7-8. Extract with EtOAc.[3][5][6] The crude product can be recrystallized from EtOAc/Hexanes.

Data Summary:

Parameter Specification
Overall Yield (Stage 3) 65–75%
Selectivity >95% C3-Formyl (vs C6-Formyl)

| Safety | Avoids pyrophoric t-BuLi; Operable at -20°C |

References

  • Indazole Scaffold in Medicinal Chemistry : Gaikwad, D. D., et al. "Indazole: A privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 2015. Link

  • Nitrosation Approach (Alternative Route) : Tiznado, W., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2014. Link

  • Magnesium-Halogen Exchange Selectivity : Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link

  • Commercial Precursor Validation : Matrix Scientific. "6-Bromo-4-fluoro-1H-indazole Product Data." Link

  • C3-Formylation via Selectfluor (Emerging Method) : Pitchai, M., et al. "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions."[7] Synlett, 2024. Link

Sources

Application Notes and Protocols for the One-Pot Synthesis of Fluorinated Indazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Indazole Carbaldehydes in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] This has led to a surge in interest in the synthesis of fluorinated indazole derivatives.

Among these, fluorinated indazole carbaldehydes are particularly valuable as versatile synthetic intermediates. The aldehyde functional group serves as a convenient handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery programs.[6]

This application note provides a detailed guide to the one-pot synthesis of fluorinated indazole carbaldehydes, with a focus on a modern, microwave-assisted approach. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step protocol, and discuss the broader context of synthesizing these valuable building blocks.

Synthetic Strategies: Towards Efficient One-Pot Protocols

The synthesis of fluorinated indazole carbaldehydes can be approached in a multistep fashion, involving the initial synthesis of a fluorinated indazole followed by a separate formylation step. However, one-pot or sequential one-pot protocols are highly desirable as they offer several advantages, including:

  • Increased Efficiency: Reduced number of reaction and purification steps.

  • Time and Cost Savings: Less manual labor and reduced consumption of solvents and reagents.

  • Improved Yields: Minimization of product loss during intermediate isolation.

A key challenge in developing such a protocol is the compatibility of the reagents and reaction conditions for both the indazole synthesis/fluorination and the subsequent formylation.

This guide will focus on a highly efficient "one-pot functionalization" strategy: the direct C3-formylation of a pre-synthesized fluorinated 2H-indazole. While not a one-pot synthesis from acyclic precursors, this approach represents a significant streamlining of the synthetic process for accessing the target compounds.

Core Protocol: Microwave-Assisted One-Pot C3-Formylation of Fluorinated 2H-Indazoles

This protocol is based on a Selectfluor-mediated regioselective C3-formylation of 2H-indazoles, where dimethyl sulfoxide (DMSO) serves as the formylating agent under microwave irradiation.[6][7] This method has proven effective for a variety of substituted indazoles and offers a rapid and high-yielding route to the desired carbaldehydes.

Mechanistic Insights

The reaction is proposed to proceed through a radical pathway.[6][7] Selectfluor, a powerful electrophilic fluorinating agent, also acts as an oxidant in this transformation. It is believed to initiate the formation of a radical species from DMSO, which then attacks the electron-rich C3 position of the indazole ring.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Fluorinated_2H_Indazole Fluorinated 2H-Indazole Microwave_Irradiation Microwave Irradiation (125 °C, 1 h) Fluorinated_2H_Indazole->Microwave_Irradiation Selectfluor Selectfluor Selectfluor->Microwave_Irradiation DMSO DMSO (Solvent & Reagent) DMSO->Microwave_Irradiation Fluorinated_Indazole_Carbaldehyde Fluorinated 3-Formyl-2H-Indazole Microwave_Irradiation->Fluorinated_Indazole_Carbaldehyde

Figure 1: Workflow for the one-pot C3-formylation of fluorinated 2H-indazoles.

Experimental Protocol

Materials:

  • Fluorinated 2H-indazole (starting material)

  • Selectfluor (3.0 equivalents)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Microwave reactor vials

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add the fluorinated 2H-indazole (0.2 mmol, 1.0 equiv) and Selectfluor (0.6 mmol, 3.0 equiv).

  • Add anhydrous DMSO (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 1 hour.[6]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorinated 3-formyl-2H-indazole.

Data Summary
EntryStarting IndazoleProductYield (%)
12-Phenyl-5-fluoro-2H-indazole5-Fluoro-2-phenyl-2H-indazole-3-carbaldehyde75-85
22-(4-Chlorophenyl)-5-fluoro-2H-indazole5-Fluoro-2-(4-chlorophenyl)-2H-indazole-3-carbaldehyde70-80
32-Benzyl-6-fluoro-2H-indazole6-Fluoro-2-benzyl-2H-indazole-3-carbaldehyde65-75

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Synthesis of Fluorinated 2H-Indazole Starting Materials

A robust protocol for the synthesis of the fluorinated indazole carbaldehyde requires a reliable source of the starting material. The following section details a general method for the synthesis of fluorinated 2H-indazoles.

Protocol: Metal-Free Fluorination of 2H-Indazoles

This protocol utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water, offering an environmentally friendly and efficient method for the regioselective C3-fluorination of 2H-indazoles.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2H_Indazole 2H-Indazole Stirring Stirring at Room Temp. 2H_Indazole->Stirring NFSI NFSI NFSI->Stirring Water Water (Solvent) Water->Stirring Fluorinated_2H_Indazole 3-Fluoro-2H-Indazole Stirring->Fluorinated_2H_Indazole

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Fluoro-1H-Indazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-F4-CHO-001 Subject: Low reactivity/conversion in condensation and reductive amination workflows. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.

Executive Summary: The "Deceptive Scaffold"

You are likely encountering difficulties because 4-fluoro-1H-indazole-3-carbaldehyde presents a "perfect storm" of electronic deactivation and steric occlusion. Unlike a standard benzaldehyde or even a 5- or 6-substituted indazole, the 4-fluoro isomer possesses a unique peri-interaction between the C4-fluorine and the C3-carbonyl group.

This guide addresses the three primary failure modes:

  • N-H Acid Poisoning: Unprotected N1 deprotonates, electronically deactivating the aldehyde.[1]

  • The 4-F Peri-Blockade: Steric and electrostatic repulsion deflects incoming nucleophiles.[1]

  • Solubility Artifacts: High crystallinity and H-bonding aggregation reduce effective concentration.[1]

Part 1: The Mechanistic Barrier (Root Cause Analysis)

Before attempting a fix, you must understand the invisible barriers at play.

The Electronic Trap (N1-H Acidity)

The N1-proton of indazole is relatively acidic (


). In the presence of basic reagents (common in Wittig or condensation reactions) or even amine bases, the N1-H is deprotonated first.
  • Consequence: The resulting N1-anion donates electron density into the pyrazole ring.[1] Through resonance, this electron density pushes toward C3, significantly reducing the electrophilicity of the carbonyl carbon. The aldehyde effectively "turns off."[1]

The Steric/Electrostatic Gatekeeper (C4-F)

The C4-position is peri-to the C3-aldehyde.

  • Steric: The Van der Waals radius of Fluorine (1.47 Å) creates a physical wall.[1] The optimal angle for nucleophilic attack (Bürgi-Dunitz trajectory, ~107°) is partially occluded by the C4-F atom.

  • Dipole Repulsion: The C-F bond is highly polarized.[1] The electron-rich fluorine atom creates an electrostatic field that repels electron-rich nucleophiles (like hydrides or ylides) trying to approach the carbonyl carbon.

Part 2: Interactive Troubleshooting Guide (Q&A)

Scenario A: Reductive Amination Fails (No Conversion)

User Question: "I am trying to react 4-fluoro-1H-indazole-3-carbaldehyde with a secondary amine using NaBH(OAc)3 in DCM, but I only recover starting material. LCMS shows no imine formation.[1] Why?"

Technical Diagnosis: Standard reductive amination relies on the equilibrium formation of an iminium ion.[1] The 4-F substituent destabilizes this intermediate via the peri-effect, and the equilibrium heavily favors the free aldehyde. Sodium triacetoxyborohydride is too mild to reduce the trace amount of iminium present.[1]

The Fix: The Titanium Protocol You must shift the equilibrium using a strong Lewis acid that also acts as a water scavenger.

Protocol:

  • Solvent: Switch from DCM to THF (anhydrous).[1]

  • Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 – 2.0 equivalents).

  • Procedure:

    • Mix Aldehyde + Amine + Ti(OiPr)4 in THF.

    • Stir at 60°C for 4–6 hours (Crucial: Heat is needed to overcome the 4-F steric barrier).

    • Check Point: Monitor disappearance of aldehyde by TLC/LCMS (The Ti-complex may look different, but aldehyde peak should vanish).

    • Cool to 0°C.[1]

    • Add NaBH4 (not NaBH(OAc)3) carefully (exothermic).[1]

  • Workup: Quench with 1N NaOH or Rochelle’s salt solution to break the Titanium emulsion.

Why this works: Ti(OiPr)4 coordinates to the carbonyl oxygen (increasing electrophilicity) and traps the water byproduct, forcing the equilibrium toward the imine/enamine.

Scenario B: Wittig/HWE Reaction Gives Low Yields[1]

User Question: "I am using a stabilized ylide with NaH as a base. The reaction turns dark, but I get <20% yield of the alkene. The major byproduct is polar."

Technical Diagnosis: You are likely alkylating the Nitrogen (N1) or forming a stable N-anion salt.[1] NaH deprotonates the N1-H (


 13.[1]8) before the ylide attacks the aldehyde.[1] The resulting anionic species is electron-rich and resists nucleophilic attack by the ylide.

The Fix: Protection First Strategy You cannot run base-mediated reactions on this substrate without N-protection.[1]

Recommended Protecting Groups (PG):

PG Stability Removal Suitability
THP (Tetrahydropyranyl) High (Base stable) Mild Acid (HCl/MeOH) Best Balance. Easy to put on, stable to Wittig bases.[2]
SEM (Trimethylsilylethoxymethyl) Very High TBAF or Acid Robust. Use if downstream chemistry is harsh.[1][2]

| Boc (tert-Butyloxycarbonyl) | Low/Medium | TFA or Heat | Risky. May fall off if reaction temp >80°C or if strong nucleophiles attack the carbonyl.[1] |

Protocol (THP Protection):

  • Dissolve Indazole in DCM.[1]

  • Add DHP (3.0 eq) and pTsOH (0.1 eq).[1]

  • Stir RT overnight.

  • Isolate N1-THP protected aldehyde.[1]

  • Then perform your Wittig reaction. The yield typically jumps from <20% to >80%.[1]

Scenario C: Oxidation to Carboxylic Acid Fails

User Question: "Pinnick oxidation (NaClO2) is messy. Is there a better way to get the acid?"

Technical Diagnosis: The electron-rich nature of the indazole ring makes it susceptible to chlorination by the byproducts of NaClO2 (hypochlorite).

The Fix: Use Bis(acetoxy)iodo]benzene (BAIB) with TEMPO.[1][2]

  • Conditions: BAIB (2.2 eq), TEMPO (0.2 eq), ACN:H2O (1:1).

  • Advantage: Milder, avoids ring chlorination, and tolerates the N-H (though protection is still recommended for easier purification).

Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for overcoming the specific reactivity barriers of this molecule.

Diagram 1: The Reactivity Bottleneck Analysis

ReactivityBottleneck Start Substrate: 4-Fluoro-1H-indazole-3-CHO Barrier1 Barrier 1: N1-H Acidity (pKa ~13.8) Start->Barrier1 Barrier2 Barrier 2: C4-F Peri-Interaction (Steric/Dipole Block) Start->Barrier2 Path_Base Reaction Condition: Basic/Nucleophilic Barrier1->Path_Base Fail_Steric FAILURE MODE: Nucleophile Repulsion (Burgi-Dunitz Trajectory Blocked) Barrier2->Fail_Steric Standard Nucleophile Fail_Anion FAILURE MODE: N1-Deprotonation -> Ring Anion Deactivates C3-Aldehyde Path_Base->Fail_Anion Unprotected Solution_PG SOLUTION: Install N1-Protecting Group (THP, SEM, Boc) Fail_Anion->Solution_PG Fix Electronic Deactivation Solution_Lewis SOLUTION: Activate Carbonyl w/ Lewis Acid (Ti(OiPr)4 or BF3.OEt2) Fail_Steric->Solution_Lewis Overcome Sterics

Caption: Analysis of the dual failure modes (Electronic vs. Steric) and their respective chemical engineering solutions.

Diagram 2: Troubleshooting Workflow (Decision Tree)

TroubleshootingTree Problem Start: Reaction Failed Check_PG Is N1 Protected? Problem->Check_PG No_PG NO Check_PG->No_PG Yes_PG YES Check_PG->Yes_PG Action_Protect Action: Protect with THP or SEM No_PG->Action_Protect Check_RxnType Reaction Type? Yes_PG->Check_RxnType Action_Protect->Check_RxnType Type_RedAm Reductive Amination Check_RxnType->Type_RedAm Type_Wittig Wittig/HWE Check_RxnType->Type_Wittig Check_Imine Did Imine Form? Type_RedAm->Check_Imine Action_Base Switch Base: Use LiHMDS (Kinetic) or KOtBu (Thermodynamic) Type_Wittig->Action_Base Low Yield Action_Ti Use Ti(OiPr)4 Protocol (Heat to 60°C) Check_Imine->Action_Ti No (Common for 4-F)

Caption: Step-by-step decision matrix for isolating the failure point based on reaction type and protection status.

Part 4: Validated Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Best for: Sterically hindered 4-fluoro indazoles.

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Reagents:

    • 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 mmol, 164 mg)

    • Amine (1.2 mmol)

    • Ti(OiPr)4 (2.0 mmol, 0.6 mL)

    • Dry THF (5 mL)

  • Step 1 (Imine Formation): Combine aldehyde, amine, and Ti(OiPr)4 in THF. Stir at 60°C for 6 hours. The solution will likely turn yellow/orange.[1]

  • Step 2 (Reduction): Cool the mixture to 0°C. Add NaBH4 (4.0 mmol, 151 mg) followed immediately by MeOH (1 mL) dropwise. (Caution: Gas evolution).[1]

  • Step 3 (Workup): Stir for 1 hour at RT. Quench by adding 1 mL of water. A white precipitate (TiO2) will form.[1][2] Filter through a Celite pad.[1] Rinse with EtOAc.[1]

  • Purification: Concentrate filtrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: N-THP Protection

Best for: Enabling base-mediated reactions (Wittig, Lithiation).

  • Reagents:

    • Indazole substrate (1.0 eq)[2]

    • 3,4-Dihydro-2H-pyran (DHP) (3.0 eq)

    • p-Toluenesulfonic acid (pTsOH) (0.1 eq)

    • DCM (0.2 M concentration)

  • Procedure: Mix all components at room temperature. Monitor by TLC (usually complete in 2-4 hours).[1]

  • Workup: Wash with sat. NaHCO3, dry over Na2SO4, concentrate.

  • Note: The THP group introduces a chiral center, so NMR will show diastereomeric mixtures if other chiral centers are present. This is normal.

References

  • Synthesis and Reactivity of 1H-Indazole-3-carboxaldehydes Source: National Institutes of Health (NIH) / PMC Context: Describes the general nitrosation route to these aldehydes and their downstream utility in Knoevenagel and Wittig condensations. URL:[Link]

  • Reductive Amination Troubleshooting (Titanium Isopropoxide Method) Source: Master Organic Chemistry / J. Org.[1] Chem. Context: Validates the use of Ti(OiPr)4 for sterically hindered or deactivated aldehydes where standard NaBH(OAc)3 fails. URL:[Link]

  • Indazole Functionalization and N-Protection Effects Source: Beilstein Journal of Organic Chemistry Context: Detailed study on how N1-protection influences the regioselectivity and reactivity of C3-substituents. URL:[Link]

  • Peri-Interactions in Aromatic Systems Source: University of St Andrews Context: Fundamental explanation of peri-substitution geometry (positions 1 and 8 in naphthalene, analogous to 3 and 4 in indazole) causing steric strain and bond deformation. URL:[Link]

Sources

Technical Support Center: Purification of 6-Bromo-4-Fluoro-1H-Indazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-ALD-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Purification Protocols & Troubleshooting for Halogenated Indazole Aldehydes

Executive Summary

The purification of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde presents a unique triad of challenges: the amphoteric nature of the indazole core (causing streaking on silica), the electrophilic reactivity of the aldehyde (susceptibility to oxidation/polymerization), and the potential for regioisomeric contamination (4-bromo-6-fluoro isomers).

This guide moves beyond standard protocols, offering a "Save Your Batch" workflow designed for high-value intermediates in PARP and kinase inhibitor synthesis.

Module 1: The "Gold Standard" Chemical Purification

Method: Bisulfite Adduct Formation

When to use: Your crude material is a dark oil/solid, contains non-aldehyde impurities (starting indoles, over-oxidized carboxylic acids), or when chromatography has failed to yield a white solid.

The Logic: Aldehydes form water-soluble sulfonate salts with sodium bisulfite. Impurities (non-aldehydes) remain in the organic layer. We wash the impurities away, then reverse the reaction to release the pure aldehyde.

Step-by-Step Protocol
  • Solubilization: Dissolve crude material (e.g., 10 g) in Ethyl Acetate (EtOAc) (50 mL). If solubility is poor, add small amounts of Methanol (MeOH), but minimize alcohol to prevent hemiacetal formation.

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/v).

    • Add 1.5 equivalents of NaHSO₃ solution to the organic layer.

    • Critical Step: Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the hydrophilic bisulfite adduct.

  • Phase Separation (The "Reverse" Extraction):

    • Transfer to a separatory funnel.[1]

    • Keep the Aqueous Layer. (Your product is now in the water).

    • Troubleshooting: If a solid precipitate forms at the interface, this is likely the adduct itself (common with hydrophobic indazoles). Filter this solid; it is your purified intermediate.[2]

  • Washing: Wash the aqueous layer (or filtered solid suspended in water) with fresh EtOAc (2 x 30 mL) to remove non-aldehyde organic impurities.

  • Regeneration:

    • Place the aqueous phase (or solid) in a flask with fresh EtOAc (50 mL).

    • Adjust pH to >10 using Sodium Carbonate (Na₂CO₃) or dilute NaOH. Note: Indazole NH is acidic (pKa ~14), but we only need to break the bisulfite adduct.

    • Stir until the solid dissolves back into the organic layer.

  • Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate.

Visual Workflow: Bisulfite Purification Logic

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Reagent Add Sat. NaHSO3 (aq) Start->Reagent PhaseSep Phase Separation Reagent->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer/Solid (Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Discard Discard Organic Waste OrgLayer->Discard Regen Add Fresh EtOAc Adjust pH > 10 (Base) AqLayer->Regen FinalSep Isolate Organic Layer Regen->FinalSep Product Pure Aldehyde FinalSep->Product

Caption: Workflow for separating aldehyde targets from non-aldehyde contaminants using phase-switching solubility.

Module 2: Chromatographic Troubleshooting

Issue: "Streaking" and Poor Resolution

The Problem: The indazole N-H is a hydrogen bond donor/acceptor.[3] On standard acidic silica, it drags, causing broad peaks that mask impurities.

The Fix: Neutralize the Silica.

Optimized Column Protocol
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard flash grade.
Pre-treatment 1% Triethylamine (Et₃N) Flush column with 1% Et₃N in Hexane before loading. This caps acidic silanol sites.
Eluent A Dichloromethane (DCM)Better solubility for indazoles than Hexanes.
Eluent B Methanol (MeOH) or EtOAcPolar modifier.
Gradient 0% → 5% MeOH in DCMSlow gradient. Indazole aldehydes elute early in DCM/MeOH.
Loading Solid Load (Celite)Dissolve in minimal THF/DCM, adsorb on Celite, dry, and load. Prevents precipitation at the column head.

Warning: Do not use Acetone in your eluent. It can undergo aldol condensation with your product under basic conditions or simply co-elute.

Module 3: Crystallization & Regioisomer Control

When to use: To separate the 6-bromo-4-fluoro isomer from the 4-bromo-6-fluoro isomer (often formed if starting from 3-bromo-5-fluoroaniline).

The Logic: Halogen positioning affects crystal packing lattice energy. While they may co-elute on silica, they often have distinct solubility indices.

Solvent Systems Table
Solvent SystemTechniqueTarget Outcome
Toluene (Hot) Cooling to 0°CHigh Purity. Indazoles crystallize well from aromatics.[2] Excellent for removing "oily" oligomers.
Ethanol/Water (9:1) Anti-solvent additionBulk Cleanup. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
EtOAc/Hexanes Vapor DiffusionCrystal Growth. Dissolve in minimal EtOAc; place in a closed chamber with Hexanes. Good for X-ray quality crystals.

Troubleshooting & FAQs

Q1: My product turned from yellow to red/brown overnight. Is it ruined?

  • Diagnosis: Indazoles are light-sensitive and prone to air oxidation (forming N-oxides or quinoid-like species).

  • Solution: Check LCMS. If the main peak is still MW ~243 (Br+F pattern), it is likely a trace surface impurity (chromophore). Perform a rapid filtration through a short plug of silica or a charcoal wash in refluxing ethanol.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q2: I see a peak at M+16 (MW ~259) in LCMS.

  • Diagnosis: This is the Carboxylic Acid (oxidation of aldehyde).

  • Fix: Extract the mixture with saturated aqueous NaHCO₃. The acid will go into the water (as the carboxylate salt). The aldehyde stays in the organic layer.

Q3: How do I distinguish the 6-bromo-4-fluoro isomer from the 4-bromo-6-fluoro isomer?

  • Technique: 1H-NMR NOE (Nuclear Overhauser Effect).

  • Experiment: Irradiate the Aldehyde proton (CHO).

    • 6-bromo-4-fluoro: You should see an NOE signal enhancement at the C4-F (no proton) or C7-H ? Wait—at C4 there is a Fluorine. The aldehyde is at C3.

    • Correction: Irradiate the N-H proton. It will show NOE to C7-H.

    • Definitive:19F-NMR . The coupling constants (

      
      ) will differ significantly depending on whether the proton is ortho or meta to the fluorine.
      
    • Chemical Shift: The C3-CHO proton shift is influenced by the C4-substituent. A C4-Fluoro (shielding/inductive) will shift the CHO differently than a C4-H.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from

  • Boucher, M. M., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[6] Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Preventing debromination during reactions of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific stability challenges of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde . The presence of the electron-withdrawing fluorine at C4, combined with the electron-deficient indazole core, activates the C6-bromine bond toward oxidative addition. While this facilitates cross-coupling, it simultaneously lowers the activation energy for unwanted hydrodehalogenation (debromination) and metal-halogen exchange .

Topic: Prevention of Debromination & Hydrodehalogenation Classification: Advanced Organic Synthesis Support

Executive Summary: The "Labile Bromine" Challenge

The C6-Bromine in this substrate is not merely a functional handle; it is a "loaded spring." Due to the inductive effect of the C4-Fluorine and the electron-poor pyrazole ring, the C6 position is highly susceptible to:

  • Palladium-Catalyzed Hydrodehalogenation: During Suzuki/Buchwald couplings, the Pd-Ar intermediate captures a hydride (from solvent or base) faster than it transmetallates.

  • Metal-Halogen Exchange: Organolithium or Grignard reagents will attack the C6-Br in preference to the C3-Aldehyde at temperatures > -60°C.

Module A: Preventing Debromination in Cross-Couplings (Suzuki/Sonogashira)

The Issue: You observe the formation of 4-fluoro-1H-indazole-3-carbaldehyde (mass M-Br+H) instead of your biaryl product. The Cause: The catalytic cycle is diverting through a "Hydride Trap." This occurs when the oxidative addition complex (Ar-Pd-Br) undergoes ligand exchange with an alkoxide or alcohol, followed by


-hydride elimination.
Diagnostic & Prevention Protocol
ParameterRisk Factor (Promotes Debromination)Corrective Action (Safe Protocol)
Solvent Primary/Secondary Alcohols (EtOH, iPrOH)Switch to Aprotic Polar: DMF, 1,4-Dioxane, or Toluene. If water is needed, use strictly degassed

.
Base Ethoxides, Methoxides, HydroxidesUse Carbonates/Phosphates:

or

. These lack

-hydrogens.
Catalyst

(Slow reductive elimination)
Use Bulky, Electron-Rich Ligands: XPhos, SPhos, or

. These accelerate the desired reductive elimination.
Atmosphere Traces of

(Promotes homocoupling/side paths)
Strict Argon/Nitrogen Sparging: Oxygen promotes catalyst decomposition into active dehalogenation species.
Mechanism of Failure (Visualization)

The following diagram illustrates where the reaction diverges into the unwanted debromination pathway.

G Start Start: Ar-Br (6-Bromo-Indazole) OxAdd Oxidative Addition [L2Pd(Ar)Br] Start->OxAdd Pd(0) Branch Ligand Exchange OxAdd->Branch TransMet Transmetallation (w/ Boronic Acid) Branch->TransMet High conc. Boronic Acid Aprotic Solvent Alkoxide Alkoxide Coordination (from Base/Solvent) Branch->Alkoxide Alcohol Solvent Alkoxide Base Prod Reductive Elimination Target Product (Ar-Ar') TransMet->Prod BetaElim Beta-Hydride Elimination Forms [L2Pd(Ar)H] Alkoxide->BetaElim H-Transfer DebromProd Reductive Elimination Debrominated Byproduct (Ar-H) BetaElim->DebromProd

Caption: Divergence of the catalytic cycle. The red path (debromination) is favored by alcoholic solvents and alkoxide bases which act as hydride sources.

Module B: Reacting the Aldehyde (Without Touching the Bromine)

The Issue: You intend to add a nucleophile to the C3-aldehyde (e.g., Grignard addition) or reduce it, but the C6-Bromine is lost. The Cause: The C6-Br bond is exceptionally weak due to the electron-poor nature of the indazole. Standard Grignard reagents perform Metal-Halogen Exchange faster than Carbonyl Addition.

FAQ: Nucleophilic Addition

Q: Can I use Methylmagnesium Bromide (MeMgBr) to methylate the aldehyde? A: Risky. At


 or Room Temp, MeMgBr will likely attack the Bromine first.
  • Solution: Use Knochel-Hauser Base conditions (Turbo-Grignard) or perform the reaction at -78°C with inverse addition (add base to substrate). Alternatively, use organozinc reagents which are chemoselective for the aldehyde over the bromide.

Q: How do I reduce the aldehyde to an alcohol without stripping the bromine? A: Avoid Catalytic Hydrogenation (


). This will quantitatively debrominate the ring.
  • Protocol: Use Sodium Borohydride (

    
    )  in Methanol at 
    
    
    
    . If the fluorine makes the ring too sensitive, add Cerium(III) Chloride (
    
    
    )
    (Luche Reduction) to selectively activate the carbonyl.
Decision Tree: Reagent Selection

ReagentSelect Goal Goal: React C3-Aldehyde Type Reaction Type? Goal->Type Red Reduction Type->Red Nuc Nucleophilic Addition Type->Nuc H2 H2 / Pd/C Red->H2 DEBROMINATION RISK NaBH4 NaBH4 / MeOH Red->NaBH4 Safe DIBAL DIBAL-H (-78C) Red->DIBAL Safe RMgX Standard Grignard (RT or 0C) Nuc->RMgX Li-Hal Exchange Risk La LaCl3 + RMgX (Lanthanum salt) Nuc->La Safe (Chelation Control) Zn Organozinc (R-Zn-X) Nuc->Zn Safe (Chemoselective)

Caption: Reagent selection logic to preserve the C6-Br bond while manipulating the C3-Aldehyde.

Validated Experimental Protocols

Protocol A: "Safe" Suzuki Coupling (Anti-Debromination)

Designed to minimize


-hydride elimination.
  • Solvent Prep: Degas 1,4-Dioxane (anhydrous) with Argon for 15 mins.

  • Loading: In a sealed tube, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). Do not use NaOEt.
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      + XPhos.
  • Reaction: Heat to 80-90°C. Note: Higher temps (>100°C) increase debromination rates.

  • Monitoring: Check LCMS for M-Br+H peak. If observed, lower temp and increase catalyst loading.

Protocol B: Chemoselective Aldehyde Reduction

Designed to avoid hydrogenolysis of the C-Br bond.

  • Dissolution: Dissolve this compound (1.0 equiv) in MeOH (0.1 M).

  • Cooling: Cool to

    
     (Ice bath).
    
  • Addition: Add

    
     (0.5 - 1.0 equiv) portion-wise over 10 minutes.
    
  • Quench: Quench with Acetone (scavenges excess hydride) followed by sat.

    
    .
    
  • Workup: Extract with EtOAc. Do not use acid in workup if N1 is unprotected, as indazoles can form salts.

Critical Note on Indazole N-H Acidity

The N1-proton of the indazole is acidic (


).
  • Risk: In coupling reactions, the base will deprotonate N1 first. The resulting Indazolyl anion can coordinate to Palladium, poisoning the catalyst and stalling the cycle. Stalled Pd(II) species are prone to scavenging hydrides and debrominating.

  • Recommendation: If yields are low or debromination is high, protect N1 (e.g., THP, SEM, or Boc) before attempting the coupling. This prevents catalyst poisoning.

References

  • BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (2025).[1][2][3] Retrieved from 3

  • Chemical Reviews. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010).[4][5][6] Mechanistic manifolds of Pd(II)/Pd(0) cycles. Retrieved from 5

  • Organic & Biomolecular Chemistry. Metal catalyzed defunctionalization reactions.[1] (2015).[6][7][8] Mechanisms of reductive dehalogenation. Retrieved from 6

  • Journal of Organic Chemistry. Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents. (1997). Competition between Li-Hal exchange and addition. Retrieved from 9

  • New Journal of Chemistry. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.[10] (2012). Protocols for selective aldehyde reduction. Retrieved from 10

Sources

Technical Support Center: Solvent Optimization for 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Purifying 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde presents a unique dichotomy. While the indazole core is robust, the C3-aldehyde moiety is reactive, and the 4,6-dihalo substitution pattern significantly alters lipophilicity compared to the parent indazole. Standard silica chromatography (Petroleum Ether/EtOAc 8:2) is effective for small-scale synthesis [1][2], but is cost-prohibitive at scale.

The Solution: Recrystallization is the viable alternative, but it requires a precise solvent balance to avoid "oiling out" (liquid-liquid phase separation) and chemical degradation (oxidation or aldol condensation). This guide moves beyond generic protocols to provide a chemically grounded optimization strategy.

Solvent Selection Matrix

The following table categorizes solvent systems based on their thermodynamic interaction with the halogenated indazole core and the aldehyde functionality.

Table 1: Solvent System Efficacy & Risk Profile

Solvent SystemRoleEfficacyRisk LevelTechnical Notes
Ethanol / Water PrimaryHigh LowRecommended Starting Point. The polar aprotic/protic balance accommodates the indazole NH while forcing precipitation of the lipophilic di-halo core upon cooling.
Methanol / Water AlternativeHigh ModerateEffective, but higher risk of hemiacetal formation with the aldehyde group (usually reversible, but complicates NMR/HPLC analysis).
Ethyl Acetate / Heptane SecondaryMedium LowGood for removing non-polar impurities. Use if the compound is too soluble in alcohols.
Acetone / Water Avoid LowCritical DO NOT USE. High risk of Claisen-Schmidt (Aldol) condensation between acetone and the C3-aldehyde under even mildly basic/acidic conditions [3].
Toluene ScavengerMediumLowUseful for hot extraction of the product from crude tars, followed by cooling.
DMSO / Water RescueLowHighHigh boiling point of DMSO makes product recovery difficult; promotes hydrate formation.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal purification route based on crude purity and physical behavior.

SolventSelection Start Crude 6-Br-4-F-Indazole-3-CHO PurityCheck Assess Crude Purity (LC-MS) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% PurityCheck->LowPurity SolventTest Solubility Test (100mg) HighPurity->SolventTest Chromatography Flash Column (PetEther/EtOAc 8:2) LowPurity->Chromatography Too dirty for cryst. AlcoholRoute Soluble in Hot EtOH? SolventTest->AlcoholRoute YesEtOH Use EtOH/Water (Stepwise) AlcoholRoute->YesEtOH Yes NoEtOH Try EtOAc/Heptane AlcoholRoute->NoEtOH No OilingCheck Did it Oil Out? YesEtOH->OilingCheck RemedyOil Add Seed Crystal / Slower Cool OilingCheck->RemedyOil Yes Final Product Final Product OilingCheck->Final Product No

Figure 1: Solvent selection decision tree based on crude purity and solubility behavior.

Optimized Experimental Protocol

Objective: Recrystallization of 10g Crude Material. System: Ethanol/Water (Anti-solvent method).[1]

Phase 1: Dissolution
  • Place 10g of crude This compound in a 250mL Erlenmeyer flask.

  • Add Ethanol (Absolute) in small portions (start with 50mL) while heating to 70°C (below reflux to minimize aldehyde degradation).

  • Critical Check: If solids remain but the solution is dark/tarry, perform a hot filtration through a pre-warmed Celite pad to remove insoluble inorganic salts or polymerized byproducts.

Phase 2: Nucleation & Growth
  • Maintain the solution at 65-70°C.

  • Add Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.

  • Add exactly 1-2 mL of Ethanol to redissolve the turbidity (restore clarity).

  • Remove from heat. Insulate the flask with foil or a towel to ensure slow cooling .

  • Seeding: Once the temperature reaches 40°C, add a few crystals of pure compound (if available) to induce nucleation.

Phase 3: Isolation
  • Allow to stand at Room Temperature (RT) for 4 hours.

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter via vacuum (Buchner funnel).[1][2]

  • Wash: Rinse filter cake with 20mL of cold Ethanol/Water (1:1) mixture.

  • Dry: Vacuum oven at 40°C for 12 hours. Note: Do not exceed 50°C to prevent aldehyde oxidation.

Troubleshooting Guide (FAQ)

Issue 1: "The product is oiling out (forming a liquid blob) instead of crystals."

Diagnosis: The solution temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too fast, causing rapid "crashing out" of amorphous material. This is common with halogenated indazoles due to their lipophilicity [4]. Resolution:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (Ethanol) to lower the concentration slightly.

  • Seed aggressively at a higher temperature (50°C).

  • Switch Solvents: If Ethanol/Water fails, switch to Isopropyl Alcohol (IPA) / Heptane . IPA has a higher boiling point and better solubilizing power for lipophilic halides.

Issue 2: "The product color is dark brown/orange."

Diagnosis: Oxidation byproducts (carboxylic acids) or polymerized aldehyde species. Resolution:

  • Perform a Charcoal Treatment : Dissolve crude in hot Ethanol, add Activated Carbon (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Warning: Do not leave charcoal in for >15 mins as it can catalyze surface oxidation of the aldehyde.

Issue 3: "Yield is very low (<40%)."

Diagnosis: The compound is too soluble in the mother liquor (Ethanol). Resolution:

  • Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

  • Increase the ratio of Water (anti-solvent) in the next run (e.g., from 1:1 to 1:2 Ethanol:Water).

Issue 4: "NMR shows extra peaks near the aldehyde proton."

Diagnosis: Formation of hemiacetals (if Methanol used) or hydrates. Resolution:

  • Dry the solid thoroughly in a vacuum oven (>12h). Hemiacetals are reversible and often revert to the aldehyde upon heating/drying.

  • Switch from Methanol to Acetonitrile or Ethyl Acetate to avoid hydroxyl interactions.

Process Safety & Stability Logic

The following diagram details the degradation pathways you must actively prevent during the recrystallization process.

DegradationPathways Target Indazole-3-CHO Oxidation Carboxylic Acid (Impurity) Target->Oxidation Air/High Temp (>60°C) Aldol Aldol Adduct (Dimer/Polymer) Target->Aldol Acetone + Base/Acid Hemiacetal Hemiacetal (Solvent Adduct) Target->Hemiacetal Methanol/Ethanol (Reversible)

Figure 2: Potential degradation pathways for Indazole-3-carbaldehydes during processing.

References

  • BenchChem. (2025).[1][3] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from (Analogous indazole-3-CHO purification methodology).

  • Lefebvre, V., et al. (2010).[4] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. RSC Advances . (Describes column conditions for halo-indazoles: PetEther/EtOAc 8:2).

  • Chemistry LibreTexts. (2020). The Aldol Reaction and Condensation. Retrieved from (Mechanistic basis for avoiding acetone with aldehydes).

  • BenchChem Technical Support. (2025). Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from (Cited for "oiling out" troubleshooting in halogenated indazoles).

  • Fluorochem. (2025). Product Safety Data: this compound. Retrieved from (Physical properties and storage).

Sources

Overcoming steric hindrance of the 4-fluoro group in indazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the indazole scaffold, specifically when confronted with the steric and electronic challenges posed by a 4-fluoro substituent. My aim is to provide not just protocols, but the underlying strategic thinking to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The 4-Fluoroindazole Conundrum

The indazole core is a privileged scaffold in medicinal chemistry, and fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] However, the placement of a fluorine atom at the C4 position introduces a significant steric shield over the C3 and C5 positions and electronically deactivates the benzene ring, creating a unique set of challenges for subsequent functionalization. This guide provides practical solutions and mechanistic insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 4-fluoroindazoles.

Issue 1: Low Yield in C3-Arylation via Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura cross-coupling at the C3 position of 3-iodo-4-fluoro-1H-indazole, but I am observing low yields and significant starting material recovery. What are the likely causes and how can I improve the reaction efficiency?

Answer: This is a classic case of steric hindrance from the 4-fluoro group impeding the catalytic cycle of the Suzuki-Miyaura reaction. The fluorine atom can sterically hinder the approach of the palladium catalyst to the C3 position and also electronically disfavor the oxidative addition step. Here’s a systematic approach to troubleshoot this issue:

Underlying Causality:

  • Steric Hindrance: The bulky 4-fluoro group can obstruct the coordination of the palladium catalyst to the C3-iodo bond, slowing down the rate-determining oxidative addition step.

  • Electronic Effects: The electron-withdrawing nature of fluorine deactivates the aryl iodide, making it less susceptible to oxidative addition by the Pd(0) catalyst.[2]

Step-by-Step Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Initial Attempt (Commonly fails): Pd(PPh₃)₄ is often a first choice but can be too bulky.

    • Recommended Solution: Switch to a less sterically demanding and more electron-rich palladium catalyst system. A ferrocene-based divalent palladium complex like PdCl₂(dppf) or PdCl₂(dtbpf) often shows superior performance in these cases. These catalysts are known to be more active for challenging cross-coupling reactions.[3]

    • Rationale: The bite angle and steric profile of ligands like dppf can facilitate the oxidative addition step on a sterically encumbered substrate.

  • Solvent and Base Optimization:

    • Common Pitfall: Using standard solvent systems like toluene/water may not be optimal.

    • Recommended Solution: Employing ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMImBF₄), can significantly enhance the reaction rate and yield.[3]

    • Rationale: Ionic liquids can stabilize the catalytic species and prevent the formation of inactive palladium black, leading to a more efficient catalytic cycle. They also can improve the solubility of the reactants.

  • Temperature and Reaction Time:

    • Observation: If the reaction is sluggish at lower temperatures, a higher temperature might be necessary to overcome the activation energy barrier.

    • Actionable Step: Gradually increase the reaction temperature to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Be mindful of potential decomposition at excessively high temperatures.

Illustrative Workflow for Optimization:

G cluster_0 Troubleshooting Low Yield in C3-Arylation start Low Yield with Pd(PPh₃)₄ catalyst Switch to PdCl₂(dppf) or PdCl₂(dtbpf) start->catalyst Bulky catalyst solvent Change solvent to BMImBF₄ catalyst->solvent Suboptimal solvent temp Increase temperature to 80-100 °C solvent->temp Sluggish kinetics outcome Improved Yield temp->outcome

Caption: Troubleshooting workflow for C3-arylation.

Quantitative Data Summary:

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Toluene/H₂O80< 20%N/A
PdCl₂(dppf)BMImBF₄90> 85%[3]
PdCl₂(dtbpf)BMImBF₄90> 80%[3]
Issue 2: Poor Regioselectivity in N-Alkylation of 4-Fluoro-1H-indazole

Question: I am trying to N-alkylate 4-fluoro-1H-indazole and I'm getting a mixture of N1 and N2 isomers. How can I selectively obtain the N1-alkylated product?

Answer: The regioselectivity of N-alkylation in indazoles is a common challenge, and the 4-fluoro group can exacerbate this issue by influencing the electronic and steric environment of the two nitrogen atoms. The N1 position is generally more sterically hindered, especially with the adjacent 4-fluoro group, which can favor alkylation at the N2 position.

Underlying Causality:

  • Steric Hindrance: The C3 substituent and the 4-fluoro group can sterically block the N1 position, making the N2 position more accessible to the electrophile.[4]

  • Electronic Factors: The electronic nature of the indazole ring can also influence the nucleophilicity of the two nitrogen atoms.

Strategies for Selective N1-Alkylation:

  • Bulky Electrophiles:

    • Principle: While counterintuitive, using a bulkier alkylating agent can sometimes favor N1 alkylation due to subtle differences in the transition state energies. However, this is highly substrate-dependent.

    • Experimental Protocol:

      • Dissolve 4-fluoro-1H-indazole (1 eq.) in a suitable solvent like DMF or THF.

      • Add a strong base such as NaH (1.1 eq.) at 0 °C and stir for 30 minutes.

      • Add the alkyl halide (1.2 eq.) and allow the reaction to warm to room temperature.

      • Monitor the reaction by TLC to determine the N1:N2 ratio.

  • Directed Alkylation using a Removable Group:

    • Concept: A more robust strategy is to introduce a directing group that favors alkylation at a specific nitrogen, and then remove it. This approach offers greater control over regioselectivity.

    • Workflow Diagram:

    G cluster_1 Directed N1-Alkylation Strategy start 4-Fluoro-1H-indazole protect Protect N1 with a removable group (e.g., SEM) start->protect alkylate Alkylate at N2 protect->alkylate deprotect Remove protecting group alkylate->deprotect final_product N1-alkylated product deprotect->final_product

    Caption: Workflow for directed N1-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I perform a C-H activation at the C5 position of 4-fluoro-1H-indazole? The 4-fluoro group seems to be in the way.

A1: Yes, C-H activation at the C5 position is challenging but feasible. The key is to use a directing group on the N1 or N2 position that can coordinate to the metal catalyst and position it for C-H activation at C5, overcoming the steric hindrance of the 4-fluoro group. Palladium-catalyzed C-H activation is a powerful tool for this purpose.[5][6] The choice of directing group is critical; pyridine-based directing groups have shown great efficacy in directing C-H functionalization to the less sterically hindered ortho position.[5]

Q2: I need to introduce a trifluoromethyl group onto the 4-fluoroindazole core. What are the best strategies?

A2: Introducing a CF₃ group can be achieved through several methods. One effective approach is the Rh(III)-catalyzed C-H [4+1] annulation of azobenzenes with CF₃-imidoyl sulfoxonium ylides.[7][8] This method allows for the construction of CF₃-containing indazoles with good functional group tolerance. Alternatively, for late-stage functionalization, electrophilic fluorinating reagents like NFSI can be used, although this typically requires prior functionalization to direct the reaction.[9]

Q3: Are there any metal-free methods to functionalize 4-fluoroindazoles?

A3: Metal-free approaches are highly desirable for their reduced cost and toxicity. For certain transformations, they are indeed viable. For instance, PIFA-mediated oxidative C-N bond formation from arylhydrazones can be used to construct the indazole ring itself under metal-free conditions.[1] For direct functionalization, electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) can proceed without a metal catalyst.[10][11]

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. (n.d.). ArODES HES-SO. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). PMC. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. [Link]

  • Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. (2025). PMC. [Link]

  • (PDF) Direct Catalytic Functionalization of Indazole Derivatives. (2020). ResearchGate. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2013). Journal of the American Chemical Society. [Link]

  • Ortho C−H Functionalizations of 2-Aryl-2H-Indazoles. (n.d.). ResearchGate. [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2014). Journal of the American Chemical Society. [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). DSpace@MIT. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PMC. [Link]

  • Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. (2025). MDPI. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). beilstein-journals.org. [Link]

  • Experimental Mechanistic Studies. (n.d.). ResearchGate. [Link]

  • Oxidizing and Transformable Directing Groups in C H Functionalization. (n.d.). ResearchGate. [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (n.d.). pubs.acs.org. [Link]

  • Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium (II)-Catalyzed C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization. (2024). PubMed. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PMC. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). ResearchGate. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). mdpi.com. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (n.d.). PMC. [Link]

  • Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2023). PubMed. [Link]

  • Direct, Regioselective N -Alkylation of 1,3-Azoles. (2025). ResearchGate. [Link]

  • Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. (2024). PMC. [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. (2017). Juniper Publishers. [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2020). MDPI. [Link]

  • NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). PubMed. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (n.d.). PMC. [Link]

  • Steric hindrance effect of the equatorial ligand on Fe(IV)O and Ru(IV)O complexes: a density functional study. (2010). PubMed. [Link]

  • Steric hindrance in acetamidomesitylene. (2007). ResearchGate. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Stability of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Basic Conditions
Part 1: Executive Technical Summary

The "Stability Triad" Challenge Working with 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde (CAS: 885520-72-9) in basic media presents a unique "Stability Triad" challenge. You are managing three reactive centers simultaneously:

  • The N-H (Position 1): Acidic (pKa ~14), requiring deprotonation for functionalization.

  • The Aldehyde (Position 3): Highly susceptible to nucleophilic attack and redox disproportionation (Cannizzaro).[1]

  • The Fluorine (Position 4): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the indazole ring and the electron-withdrawing aldehyde group.

Critical Advisory:

Do not treat this scaffold as a simple aryl aldehyde. The 4-fluoro substituent is significantly more labile than in standard fluorobenzenes due to the ortho-bridgehead nitrogen and the C3-aldehyde. Utilizing strong nucleophilic bases (e.g., NaOMe, NaOH) often leads to simultaneous fluorine displacement and aldehyde disproportionation.

Part 2: Stability Matrix & Solvent Compatibility

Quick Reference: Base/Solvent Compatibility Table

Base TypeSolvent SystemStability RatingPrimary RiskRecommendation
Carbonates (K₂CO₃, Cs₂CO₃)DMF, DMAc, MeCNHigh Minimal (Slow N-alkylation)Preferred for N-alkylation.
Tertiary Amines (TEA, DIPEA)DCM, THFHigh Reversible DeprotonationSuitable for mild condensations.
Hydrides (NaH)THF, DMF (0°C)Moderate Runaway Exotherm / PolymerizationUse stoichiometric amounts at low temp.
Hydroxides (NaOH, KOH)Water/AlcoholCritical Failure Cannizzaro Reaction AVOID unless strictly controlled.
Alkoxides (NaOMe, KOtBu)MeOH, EtOHCritical Failure SNAr (F-displacement) AVOID . Irreversible impurity formation.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I see two new spots on TLC after treating with aqueous NaOH."

Q: My aldehyde peak disappeared from the NMR, and I isolated a mixture of a polar acid and a less polar alcohol. What happened?

A: You have triggered the Cannizzaro Reaction .

  • Mechanism: In the presence of strong aqueous base (OH⁻), the electron-deficient aldehyde at C3 undergoes disproportionation. One molecule is oxidized to the carboxylic acid (indazole-3-carboxylic acid), and another is reduced to the alcohol (indazole-3-methanol).

  • Why this scaffold? The 6-bromo and 4-fluoro groups are electron-withdrawing, making the C3-aldehyde highly electrophilic and accelerating the hydride shift step of the Cannizzaro mechanism.

  • Solution: Switch to a non-aqueous base like Cesium Carbonate (Cs₂CO₃) in anhydrous DMF or Acetonitrile. If aqueous conditions are mandatory, keep the pH < 10 and temperature < 5°C.

Scenario B: "I lost the Fluorine signal in 19F NMR."

Q: I used Sodium Methoxide (NaOMe) in Methanol to perform a condensation, but the product mass is M+12 (OCH3 replaces F). Why?

A: You caused a Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanism: The C4 position is activated. The "peri-like" interaction with the C3-aldehyde and the electron-poor pyrazole ring makes the C4-fluorine an excellent leaving group. Methoxide is a strong enough nucleophile to displace the fluoride.

  • Diagnostic: Look for the disappearance of the characteristic 19F signal (typically around -110 to -120 ppm) and the appearance of a methoxy singlet in 1H NMR (~4.0 ppm).

  • Solution: Use sterically hindered bases (e.g., KOtBu, though risky) or non-nucleophilic bases (DBU, Cs₂CO₃). Avoid small alkoxide nucleophiles entirely.

Scenario C: "The reaction mixture turned into a dark tar/gum."

Q: I added NaH to the aldehyde in THF at room temperature, and the solution turned black instantly.

A: This is likely Aldehyde Polymerization or Oligomerization .

  • Mechanism: The deprotonated indazole anion (N⁻) is nucleophilic. If the concentration is high, the N-anion of one molecule can attack the aldehyde of another, leading to complex oligomers.

  • Solution:

    • Dilution: Run the reaction at high dilution (0.05 M).

    • Order of Addition: If performing N-alkylation, add the electrophile (alkyl halide) before or simultaneously with the base to quench the N-anion immediately.

    • Temperature: Always perform deprotonation at 0°C or -10°C .

Part 4: Visualizing the Decomposition Pathways

The following diagram maps the competing reaction pathways when this specific indazole is exposed to base.

StabilityPathways Start This compound Base Basic Conditions Start->Base Deprotonation Path A: N-Deprotonation (Reversible/Desired) Base->Deprotonation Mild Base (Cs2CO3, K2CO3) Cannizzaro Path B: Cannizzaro Reaction (Irreversible) Base->Cannizzaro Strong Aq. Base (NaOH, KOH) SNAr Path C: SNAr (F-Displacement) (Irreversible) Base->SNAr Nucleophilic Base (NaOMe, NaOEt) N_Anion Indazole Anion (Ready for Alkylation) Deprotonation->N_Anion Alcohol_Acid Mixture: Alcohol + Carboxylic Acid Cannizzaro->Alcohol_Acid Methoxy_Impurity 4-Alkoxy Impurity (Loss of Fluorine) SNAr->Methoxy_Impurity

Caption: Fig 1. Competing reaction pathways. Path A is desired; Paths B and C represent common degradation modes driven by base strength and nucleophilicity.

Part 5: Standard Operating Procedure (SOP)

Protocol: Rapid Stability Assessment (RSA) Before committing >100mg of material, perform this 1-hour test.

  • Preparation: Dissolve 5 mg of this compound in 0.5 mL of the intended solvent (e.g., DMF-d7 or DMSO-d6 for NMR monitoring, or regular solvent for LCMS).

  • Base Addition: Add 1.5 equivalents of the intended base.

  • Monitoring:

    • T=0 min: Take an aliquot immediately. Check for color change (Yellow -> Dark Orange is normal; Black is bad).

    • T=1 hour: Analyze via LCMS or NMR.

  • Pass Criteria:

    • Purity > 95%.

    • Aldehyde proton signal (CHO) intact (~10.0 ppm).

    • Fluorine signal intact.

    • Mass spec shows [M-H]⁻ (deprotonated species) or M+H, without M+12 (OMe adduct) or M+18 (Hydrate).

Part 6: References
  • Synthesis and Reactivity of Fluoro-Indazoles:

    • Title: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" (Context on SNAr lability of fluoro-heterocycles).

    • Source: PMC / NIH

    • URL:[Link]

  • Indazole-3-Carbaldehyde Synthesis & Handling:

    • Title: "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles"

    • Source: RSC Advances / NIH

    • URL:[Link]

  • Cannizzaro Reaction Mechanism in Heterocycles:

    • Title: "Cannizzaro reaction - Mechanism and Scope"

    • Source: Wikipedia (General Mechanism Verification)

    • URL:[Link]

  • Product Data & Safety:

    • Title: "this compound MSDS & Properties"

    • Source: Sigma-Aldrich

Sources

Resolving solubility issues of fluorinated indazoles in aqueous reaction media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address the specific solubility challenges associated with fluorinated indazoles in aqueous reaction media.

Executive Summary: The "Fluorine Paradox"

Fluorinated indazoles present a unique physicochemical challenge. While the nitrogen-rich indazole core is inherently polar, the introduction of fluorine atoms—particularly trifluoromethyl (


) or multiple fluoro substituents—drastically increases lipophilicity due to the low polarizability of the C-F bond.[1]

In aqueous reaction media, this results in the "Fluorine Paradox": the molecule is too polar for pure non-polar solvents but too lipophilic for water, leading to "oiling out" (liquid-liquid phase separation) or aggregation, which kills reaction kinetics.[1][2]

This guide provides three field-proven strategies to resolve these issues: Micellar Catalysis , Supramolecular Complexation , and pH-Switching .[1]

Decision Matrix: Selecting a Solubilization Strategy

Use the following logic flow to determine the optimal method for your specific experimental goal.

SolubilizationStrategy Start START: Fluorinated Indazole Insoluble in Aqueous Media Goal What is your primary goal? Start->Goal Synthesis Chemical Synthesis (Cross-Coupling, Alkylation) Goal->Synthesis Bioassay Biological Screening (Cell/Enzyme Assay) Goal->Bioassay CatType Is the reaction Metal-Catalyzed? Synthesis->CatType CD STRATEGY 3: Cyclodextrin Complexation (HP-β-CD) Bioassay->CD Neutral pH required pH STRATEGY 4: pH Adjustment (Salt Formation) Bioassay->pH pH tolerance available Micelle STRATEGY 1: Micellar Catalysis (TPGS-750-M) CatType->Micelle Yes (Suzuki, Sonogashira) Cosolvent STRATEGY 2: Organic Cosolvent (DMSO/THF + Water) CatType->Cosolvent No (SNAr, Alkylation)

Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.

Strategy 1: Micellar Catalysis (The "Green" Standard)

Best For: Transition metal-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Heck).[1][2]

The Science

Standard surfactants (like SDS) often fail with fluorinated heterocycles because they form rigid micelles that exclude bulky substrates.[2] TPGS-750-M is a designer non-ionic surfactant engineered specifically for this.[3] It forms nanomicelles (approx. 50 nm) with a lipophilic Vitamin E core that perfectly accommodates fluorinated indazoles, creating a "reaction vessel within a vessel."[1][2]

FAQ: Micellar Troubleshooting

Q: My reaction mixture looks milky. Is this a problem? A: No, this is the target state. A stable emulsion indicates that the nanomicelles have formed. If you see distinct layers (oiling out) or solid precipitation at the bottom, the system has failed.[1][2]

  • Fix: Increase TPGS-750-M concentration from 2 wt% to 5 wt%.

Q: The conversion stalls at 50%. Why? A: Fluorinated indazoles can be "too stable" inside the micelle, preventing product release.[1]

  • Fix: Add a co-solvent "bridge" (e.g., 5-10% v/v acetone or THF) to the aqueous solution.[1][2] This lowers the surface tension barrier, facilitating dynamic exchange between the micelle and the bulk phase.

Protocol: Micellar Suzuki Coupling of Fluorinated Indazole
  • Surfactant Prep: Dissolve TPGS-750-M (2 wt%) in degassed water.[2]

  • Loading: Add the fluorinated indazole (1.0 equiv) and boronic acid (1.2 equiv).[2]

  • Catalyst: Add Pd catalyst (e.g., Pd(dtbpf)Cl2) and base (Et3N).[1][2]

  • Stirring: Stir vigorously (>1000 rpm). The lipophilic indazole will migrate into the micelle core.

  • Reaction: Run at room temperature or mild heat (45°C).

Strategy 2: Supramolecular Complexation (Cyclodextrins)

Best For: Biological assays or protecting the indazole NH during reaction.[2]

The Science

Fluorinated groups (especially


) have a high affinity for the hydrophobic cavity of 

-Cyclodextrins (β-CD)
.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to its higher water solubility (>600 mg/mL).[1][2]
FAQ: Cyclodextrin Issues

Q: How do I know if the inclusion complex formed? A: A simple visual test:

  • Suspension of Indazole in water (Cloudy) + Solid HP-β-CD

    
     Clear Solution.[2]
    
  • If it remains cloudy, sonicate at 40°C for 30 minutes.[1][2]

Q: Will the cyclodextrin interfere with my catalyst? A: It can. Cyclodextrins can encapsulate phosphine ligands, deactivating the metal center.[1]

  • Fix: Use ligand-free catalyst systems or sterically bulky ligands that do not fit in the CD cavity.

Strategy 3: pH Switching (The Ionic Switch)

Best For: Alkylation reactions or purification.[2]

The Science

The N-H proton of indazole is weakly acidic (pKa ~14).[2] However, electron-withdrawing fluorine atoms significantly increase this acidity.[1][2] A C3-fluorinated indazole can have a pKa as low as 11-12.

Troubleshooting Matrix: pH Adjustment
SymptomCauseSolution
Precipitation upon acidification The neutral fluorinated indazole is insoluble.Keep pH > 12 for reaction; use this property to precipitate product during workup.[2]
Decomposition Fluorine on the aromatic ring is susceptible to Nucleophilic Aromatic Substitution (

) at high pH.[2]
Avoid strong hydroxide bases (NaOH) if the fluorine is ortho/para to the nitro/azo groups.[2] Use milder bases like

or

.

Visualizing the Micellar Workflow

Understanding the dynamic exchange is critical for optimization. The reactants must enter the micelle, react, and the product must leave.[1]

MicellarCatalysis cluster_Micelle TPGS-750-M Nanomicelle Water Aqueous Bulk (Transport Medium) Core Lipophilic Core (Vitamin E) Water->Core Hydrophobic Effect Cat Pd Catalyst Core->Cat Reaction Zone Product Coupled Product Cat->Product Catalytic Cycle Indazole Fluorinated Indazole Indazole->Water Insoluble Product->Water Dynamic Exchange

Figure 2: Mechanism of action for TPGS-750-M solubilization.[1][2] The surfactant creates a lipophilic pocket for the fluorinated substrate.

Comparative Data: Solubility Limits

The following table summarizes solubility data for a model compound (6-fluoroindazole) in various media at 25°C.

Solvent SystemSolubility (mg/mL)Suitability for ReactionNotes
Pure Water (pH 7) < 0.05PoorPractically insoluble.[1][2]
Water + 2% TPGS-750-M 12.5Excellent Forms clear/opalescent emulsion.
Water + 10% DMSO 2.1ModerateRisk of precipitation during reaction.[2]
20% HP-β-CD (aq) 8.4GoodBest for bio-compatible applications.[2]
0.1 M NaOH (pH 13) > 20.0HighOnly for base-stable substrates.[2]

References

  • Lipshutz, B. H., & Ghorbani, S. (2011).[1][2] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[4] Aldrichimica Acta. Link

  • Ghosh, P., & Hajra, A. (2021).[1][2][5] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry. Link[1][2]

  • Hempel, C., et al. (2019).[1][2] Bridging the gap between transition metal- and bio-catalysis via aqueous micellar catalysis. Nature Communications.[2] Link[1][2]

  • Hoang, K. C., & Mecozzi, S. (2004).[1][2] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir. Link

  • Claramunt, R. M., et al. (2006).[1][2] The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure. New Journal of Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Certainty in Modern Drug Discovery

In the landscape of contemporary drug development, the indazole scaffold stands out as a "privileged structure," forming the core of numerous kinase inhibitors and therapeutic agents. The precise functionalization of this heterocyclic system is paramount to modulating biological activity. Consequently, unambiguous structural elucidation is not merely a procedural step but the bedrock of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive insight into molecular structure in solution.

This guide presents a detailed, predictive ¹H NMR analysis of a key indazole intermediate: 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde. While experimental spectra for this specific molecule are not publicly available, a robust and reliable spectral assignment can be achieved through a comparative analysis of structurally similar analogs and the application of foundational NMR principles. This approach mirrors the daily workflow of medicinal chemists and structural biologists, who must often make informed predictions to guide synthesis and interpret complex data. This document serves as both a practical guide for researchers and a demonstration of the predictive power of NMR spectroscopy.

Section 1: Predictive ¹H NMR Analysis and Spectral Assignment

The structural integrity of a synthetic compound is confirmed when its experimental NMR spectrum aligns with the predicted spectrum. This predictive process relies on understanding the electronic environment of each proton, which is influenced by the molecular framework and the electron-donating or withdrawing nature of its substituents. For this compound, we can dissect the molecule into its constituent parts to predict the chemical shift (δ), multiplicity, and coupling constants (J) for each proton.

The Aldehyde Proton (H-3 CHO): A Downfield Sentinel

The proton of an aldehyde group is one of the most easily identifiable signals in a ¹H NMR spectrum. Its position is significantly influenced by the magnetic anisotropy of the adjacent carbonyl (C=O) group and the polarization of the C-H bond.[1][2] This environment causes substantial deshielding, shifting the resonance far downfield.

  • Predicted Chemical Shift (δ): 9.5 – 10.5 ppm. Aromatic aldehydes typically resonate in this region.[3][4][5] For comparison, the aldehyde proton in 6-bromo-1H-indazole-3-carbaldehyde is reported at 10.26 ppm.[6]

  • Predicted Multiplicity: Singlet (s). With no adjacent protons, this signal will appear as a sharp singlet.

  • Integration: 1H.

The Indazole N-H Proton: A Broad and Variable Signal

The proton attached to the nitrogen of the indazole ring (N1-H) is another characteristic feature. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[7] In a non-protic solvent like DMSO-d₆, which is recommended for observing such exchangeable protons, this signal is typically found at a very high chemical shift.

  • Predicted Chemical Shift (δ): > 13.0 ppm. In various substituted indazoles, this proton often appears as a broad signal above 11 ppm.[8] For instance, the NH proton in 6-fluoro-1H-indazole-3-carbaldehyde is observed at a remarkable 13.13 ppm in acetone-d₆.[6][9]

  • Predicted Multiplicity: Broad singlet (br s). The signal is often broadened due to quadrupole coupling with the adjacent nitrogen and chemical exchange.

  • Integration: 1H.

The Aromatic Protons (H-5 and H-7): Deciphering Substituent Effects

The benzene portion of the indazole ring contains two remaining protons, H-5 and H-7. Their chemical shifts and splitting patterns are dictated by the combined electronic influence of the bromine, fluorine, and the fused pyrazole ring.

  • H-7 Proton: This proton is situated between the electron-withdrawing fused pyrazole ring and the electronegative fluorine atom at C-4. The fluorine atom exerts a strong inductive withdrawing effect, which deshields nearby protons. This deshielding effect is expected to shift the H-7 signal significantly downfield.

    • Predicted Chemical Shift (δ): ~7.8 - 8.2 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd). It will be split by the adjacent H-5 proton (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom at C-4 (meta coupling, ³JHF ≈ 5-8 Hz).[10]

  • H-5 Proton: This proton is positioned between the two halogen substituents. It experiences ortho coupling with H-7 and a longer-range coupling to the fluorine at C-4.

    • Predicted Chemical Shift (δ): ~7.5 - 7.7 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd). It will be split by the H-7 proton (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom at C-4 (para coupling, ⁴JHF ≈ 2-4 Hz).[11] The magnitude of coupling constants generally decreases with the number of bonds separating the nuclei.[12]

Section 2: Comparative Data Analysis

To validate our predictions, we can compare them with the experimentally determined ¹H NMR data for the closely related, singly-substituted analogs. This comparison provides a robust baseline and enhances the confidence in our assignments for the target molecule.

ProtonPredicted Assignment for this compoundExperimental Data: 6-bromo-1H-indazole-3-carbaldehyde[6]Experimental Data: 6-fluoro-1H-indazole-3-carbaldehyde[6]
-CHO ~10.2 ppm, s, 1H10.26 ppm, s, 1H10.20 ppm, s, 1H
N-H >13.1 ppm, br s, 1H10.49 ppm, br s, 1H13.13 ppm, br s, 1H
H-7 ~7.8-8.2 ppm, dd, 1H7.76 ppm, dd, J=1.5, 0.5 Hz7.45 ppm, ddd, J=9.0, 2.0, 0.5 Hz
H-5 ~7.5-7.7 ppm, dd, 1H7.49 ppm, dd, J=8.5, 1.5 Hz7.20 ppm, ddd, J=9.5, 9.0, 2.0 Hz
H-4 (Substituted with F)8.20 ppm, dd, J=8.5, 0.5 Hz(Not Applicable)

Table 1: Comparison of predicted ¹H NMR data with experimental data of analogous compounds.

This comparative analysis reveals strong correlations. The aldehyde and NH proton shifts are well within the expected ranges. The introduction of the fluorine at C-4 in our target molecule is predicted to cause a downfield shift for the adjacent H-7 proton compared to the analogs, a direct consequence of fluorine's strong inductive effect.

Section 3: Standard Operating Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial. The following section details the methodology for acquiring a publication-quality ¹H NMR spectrum for a substituted indazole.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues or line broadening.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize a wide range of organic compounds and, critically, for its capacity to form hydrogen bonds, which slows the chemical exchange of the N-H proton, making it observable.[7][13]

    • Vortex the vial for 30 seconds to ensure complete dissolution. Visually inspect for any particulate matter.

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4 cm to be within the homogeneous region of the spectrometer's magnetic field.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak. This step is critical for achieving high resolution and accurate peak shapes.

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., on a 400 MHz spectrometer):

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (average multiple scans to improve the signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire Spectrum lock_shim->acquire process 7. Fourier Transform & Phasing acquire->process calibrate 8. Calibrate Spectrum (DMSO at 2.50 ppm) process->calibrate analyze 9. Integrate & Assign Peaks calibrate->analyze

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Conclusion

This guide demonstrates that a highly detailed and accurate interpretation of a ¹H NMR spectrum can be achieved even in the absence of direct experimental data. By leveraging foundational principles of chemical shifts and coupling constants, and through careful comparison with structurally related analogs, we have constructed a reliable spectral assignment for this compound. This predictive methodology is an indispensable tool for researchers in organic synthesis and drug development, enabling them to verify structures, guide synthetic strategies, and accelerate the pace of discovery. The provided protocol further ensures that experimental data, when acquired, will be of the highest quality and consistency.

References

  • Libretexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?[Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1076. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • TMP Chem. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Catarino, R. I. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(1), 717-736. [Link]

  • Woyshville, J. A., & Caceres, D. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. Transactions of the Faraday Society, 66, 1025-1032. [Link]

  • Reid, M. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5658-5669. [Link]

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(18), 3410-3414. [Link]

  • Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles. [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • PubChem. (n.d.). 6-bromo-1H-indazole-3-carbaldehyde. [Link]

  • Libretexts. (2023, January 29). J-Coupling (Scalar). Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • PubChem. (n.d.). Indazole-3-carbaldehyde. [Link]

Sources

Comparative Reactivity Profile: 4-Fluoro vs. 6-Fluoro Indazole-3-Carbaldehyde

[1][2]

Executive Summary

This guide provides a technical comparison of 4-fluoro-1H-indazole-3-carbaldehyde (4-F-Ind-CHO) and 6-fluoro-1H-indazole-3-carbaldehyde (6-F-Ind-CHO) .[1][2] While these isomers share a molecular formula and core scaffold, their reactivity profiles diverge significantly due to the peri-like steric interaction at the C4 position versus the electronically activated but sterically accessible C6 position.

Key Takeaway:

  • 4-Fluoro Isomer: Characterized by significant steric hindrance at the C3-formyl center due to the adjacent fluorine.[1][2] This suppresses rates of condensation and reductive amination. The C4-fluorine is electronically activated for SNAr but kinetically shielded.[2]

  • 6-Fluoro Isomer: Exhibits "para-like" electronic activation with minimal steric penalty.[2] It is the superior substrate for rapid C3-transformations and facile nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the spatial and electronic environment of the indazole core.

Steric vs. Electronic Map

The following diagram illustrates the critical "Peri-Interaction Zone" unique to the 4-fluoro isomer and the "SNAr Activation Vectors" driven by the electron-withdrawing formyl group.

Gcluster_4F4-Fluoro Isomer (Steric Dominance)cluster_6F6-Fluoro Isomer (Electronic Dominance)C3_CHOC3-Formyl Group(Electrophile)Steric_ClashSteric Clash(Kinetic Barrier)C3_CHO->Steric_ClashC4_FC4-Fluorine(Peri-Substituent)C4_F->Steric_ClashC3_CHO_6C3-Formyl Group(EWG Source)ActivationElectronic Activation(SNAr Susceptibility)C3_CHO_6->ActivationResonance (-M)C6_FC6-Fluorine(Leaving Group)Activation->C6_FActivates C-F Bond

Figure 1: Mechanistic comparison of steric hindrance in 4-F isomer vs. electronic activation in 6-F isomer.

Electronic Parameters

The C3-formyl group is a strong Electron Withdrawing Group (EWG).[1] Through resonance, it creates electron deficiency at positions ortho and para to the bridgehead carbon (C3a).[3]

  • C4 Position (4-F): Technically activated (ortho to C3a), but the fluorine lone pairs also repel nucleophiles attacking the adjacent C3-carbonyl.[3]

  • C6 Position (6-F): Activated (para relationship to C3a) and sterically unencumbered.[3] This makes the C6-F bond significantly more labile to nucleophilic attack than the C4-F bond.[2]

Comparative Reactivity Analysis

The following table summarizes the performance of both isomers across key synthetic transformations.

Reaction Class4-Fluoro-1H-indazole-3-carbaldehyde6-Fluoro-1H-indazole-3-carbaldehydeMechanistic Driver
Reductive Amination Slow / Moderate Yield Requires forcing conditions (heat, stronger acid cat.).[1][2]Fast / High Yield Proceeds under mild conditions (RT).Steric Hindrance: 4-F blocks the trajectory of amine attack at C3-CHO.[2]
SNAr (F-Displacement) Resistant Requires high temp or strong bases (e.g., t-Bu-P4).[1][2]Reactive F is displaced by amines/thiols due to C3-CHO activation.[2]Accessibility: 6-F is exposed; 4-F is shielded by the "peri" C3-group.[2]
N1-Alkylation Highly Regioselective (>98:2) Steric bulk at C4/C3 forces alkylation to distal N1.[1]Regioselective (~90:10) Standard preference for N1, but slightly more N2 byproduct.[3]Thermodynamics: 4-F reinforces the natural N1 preference by crowding N2.[2]
Acidity (pKa) Slightly More Acidic ~13.5 (Est.)[3][4]Comparable ~13.7 (Est.)Inductive Effect: 4-F is closer to the N-H vector.[2]

Detailed Reactivity Modules

Module A: The C3-Formyl Transformations (Reductive Amination)

The most common application of these scaffolds is linking the C3-aldehyde to amines.[1]

  • The 4-Fluoro Challenge: The fluorine atom at C4 has a Van der Waals radius of ~1.47 Å. Located adjacent to the C3-carbonyl, it creates a "peri-effect" similar to 1,8-disubstituted naphthalenes.[2] This restricts the rotation of the aldehyde and hinders the formation of the tetrahedral intermediate during imine formation.

  • The 6-Fluoro Advantage: The 6-position is remote (~5 Å away).[2] The aldehyde behaves like unsubstituted indazole-3-carbaldehyde, allowing rapid condensation.[2]

Protocol Adjustment: When using the 4-F isomer, increase reaction time by 4–6 hours and consider using Ti(OiPr)4 as a Lewis acid catalyst to activate the carbonyl, overcoming the steric barrier.

Module B: Nucleophilic Aromatic Substitution (SNAr)

While indazoles are generally electron-rich, the 3-formyl group is sufficiently electron-withdrawing to enable SNAr, particularly for the 6-F isomer.[1][2]

  • Mechanism: Nucleophiles attack the C-F carbon. The negative charge is stabilized by the C3-carbonyl (via the bridgehead).

  • Observation: Attempting SNAr on the 4-F isomer often results in degradation or no reaction because the nucleophile cannot easily approach the C4 center past the C3-substituent. The 6-F isomer, however, is a prime candidate for "scaffold decoration" via SNAr before modifying the aldehyde.[3]

Experimental Protocols

Synthesis of 6-Fluoro-1H-indazole-3-carbaldehyde

A self-validating protocol based on the nitrosation of indoles.[1][2]

Reagents:

  • 6-Fluoroindole (1.0 equiv)[2]

  • Sodium Nitrite (NaNO2, 8.0 equiv)[3]

  • Hydrochloric Acid (HCl, 6M)[3]

  • Solvent: DMF/Water (5:3 ratio)[3]

Step-by-Step Workflow:

  • Preparation: Dissolve NaNO2 (8 equiv) in water. Add to a flask containing DMF.

  • Acidification: Cool to 0°C. Add HCl (2.7 equiv) dropwise. Observation: Solution turns pale yellow (formation of HNO2).[3]

  • Addition: Add 6-fluoroindole (1 equiv) dissolved in minimal DMF dropwise over 30 minutes. Critical: Slow addition prevents dimerization.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.

  • Workup: Dilute with ethyl acetate. Wash with brine (3x) to remove DMF. Dry over MgSO4.[5][6]

  • Purification: Silica gel chromatography (20-40% EtOAc in Hexanes).

    • Yield: Expect 85-92%.

    • Validation: 1H NMR (DMSO-d6) shows a distinct aldehyde singlet at ~10.1 ppm.

Comparative Reductive Amination

Demonstrating the kinetic difference.

Reagents:

  • Substrate: 4-F or 6-F Indazole-3-carbaldehyde (1.0 mmol)[2]

  • Amine: Morpholine (1.2 mmol)[3]

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 mmol)[3]

  • Solvent: 1,2-Dichloroethane (DCE)[2][3]

Procedure:

  • Mix aldehyde and morpholine in DCE.

  • 4-F Isomer: Add 1 drop of Acetic Acid. Stir for 4 hours (Imine formation is slow). Then add STAB.

  • 6-F Isomer: Stir for 30 mins . Add STAB immediately.

  • Quench with NaHCO3 after 12 hours.

  • Result: 6-F yields >90%; 4-F typically yields 60-75% with recovered starting material if time is not extended.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3][7] Regioselective synthesis of 3-substituted indazoles. Journal of Organic Chemistry. (Contextual citation for nitrosation mechanism).

  • National Institutes of Health (NIH). (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Indazole Synthesis and Reactivity. Retrieved from [Link]

Structural confirmation of 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural confirmation of 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde using X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In kinase inhibitor development, the indazole scaffold is a privileged structure.[1][2] However, the introduction of halogen substituents at the C4 and C6 positions—specifically in This compound (CAS: 885520-72-9)—creates a unique structural assignment challenge.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the industry workhorse for routine characterization, it faces significant limitations with this specific substitution pattern due to the loss of key proton coupling pathways.[1] This guide objectively compares NMR Spectroscopy against Single-Crystal X-Ray Crystallography (SC-XRD) , demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific pharmacophore.

The Structural Challenge: Why Standard Methods Fail[1]

The molecule possesses two critical features that complicate analysis:

  • Regioisomerism: The synthesis of 4,6-disubstituted indazoles often yields mixtures of N1- and N2-alkylated isomers, or 4-bromo/6-fluoro vs. 6-bromo/4-fluoro regioisomers depending on the cyclization route.

  • The "Silent" C4 Position: In a typical indazole, the proton at C4 (H4) provides a crucial Nuclear Overhauser Effect (NOE) signal to the C3-aldehyde group.[1][2] In This compound , the C4-fluorine atom replaces this proton, severing the primary NMR "anchor" used to orient the aldehyde and confirm the regio-chemistry.

Comparative Analysis: NMR vs. X-Ray Crystallography[3]
FeatureNMR Spectroscopy (1D/2D) X-Ray Crystallography (SC-XRD)
Primary Output Chemical environment of protons/carbons.3D electron density map of all atoms.[2]
Regioisomer Assignment Inferred. Relies on long-range couplings (

, HMBC) which can be ambiguous in proton-poor rings.
Absolute. Direct visualization of atomic connectivity and bond lengths.[2]
Tautomer Identification Dynamic. Solution state often shows rapid N1-H/N2-H exchange, blurring the active species.Static. Captures the precise tautomeric form (1H or 2H) present in the solid state.[2]
Stereochemistry N/A (Molecule is planar).[1][2]Defines packing motifs (halogen bonding) critical for formulation.
Sample Requirement ~5-10 mg (Recoverable).[2]Single crystal (~0.1 - 0.3 mm).[2]
Confidence Level Medium (80-90%) for this specific analog.High (>99%) .

Technical Deep Dive: The Confirmation Workflow

A. The Ambiguity of NMR for 4-Fluoro Indazoles

In the non-fluorinated analog (6-bromo-1H-indazole-3-carbaldehyde), the H4 proton appears as a doublet at ~8.20 ppm, strongly deshielded by the adjacent carbonyl.

  • The Problem: In the 4-fluoro analog, this signal is absent.

  • The Consequence: You are left with only H5 and H7 on the benzene ring.[2] While

    
    F NMR confirms the presence of fluorine, it does not definitively prove where it is relative to the bromine without complex HOESY (Heteronuclear Overhauser Effect) experiments, which have low sensitivity.[1]
    
B. The X-Ray Solution

X-ray crystallography bypasses magnetic environments entirely, diffracting X-rays off the high-electron-density bromine atom to solve the phase problem.

Experimental Protocol: Crystallization & Data Collection

Step 1: Crystallization Screening (Vapor Diffusion) [1][2]

  • Objective: Grow single crystals suitable for diffraction.

  • Method: Sitting drop vapor diffusion.[2]

  • Solvent System:

    • Solvent: Tetrahydrofuran (THF) or Acetone (solubilizes the polar aldehyde).[1][2]

    • Antisolvent:[2] Hexane or Pentane.[2]

  • Protocol: Dissolve 10 mg of compound in 100 µL THF. Filter into a sitting drop well. Equilibrate against 500 µL Hexane reservoir at 20°C.

Step 2: Data Collection Strategy

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Bromine atom.[2]
  • Temperature: 100 K (Cryostream) to reduce thermal motion and enhance resolution of the aldehyde orientation.

  • Resolution Target: 0.8 Å or better is required to distinguish C-N vs N-N bond lengths (confirming tautomerism).

Step 3: Refinement Strategy

  • Heavy Atom Method: Use the Bromine atom's anomalous scattering to determine the initial phases (Patterson methods).[2]

  • Refinement: Full-matrix least-squares on

    
    .
    
  • Validation: Check for halogen bonding interactions. Expect a Br···O contact distance < 3.37 Å (sum of van der Waals radii), a key stabilizing feature in these crystals.[1][2]

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for structural confirmation, highlighting the "Ambiguity Trap" where NMR fails for this specific scaffold.

StructuralConfirmation Start Crude Product: This compound NMR 1H / 19F NMR Analysis Start->NMR Ambiguity Ambiguity Detected: Missing H4 Proton Signal Uncertain C4 vs C6 substitution NMR->Ambiguity Data Inconclusive Decision Decision Point Ambiguity->Decision AdvancedNMR Advanced NMR (HOESY/INADEQUATE) (Time Consuming, Low Sensitivity) Decision->AdvancedNMR No Crystals Crystallization Crystallization Screen (THF/Hexane Vapor Diffusion) Decision->Crystallization Preferred Path Structure Definitive Structure: 1. Tautomer Confirmed (1H) 2. Regioisomer Confirmed (4-F, 6-Br) 3. Halogen Bonding Map AdvancedNMR->Structure Low Confidence XRD Single Crystal X-Ray Diffraction (Mo-Source, 100K) Crystallization->XRD XRD->Structure

Caption: Workflow for structural assignment. Note the "Ambiguity" node caused by the 4-Fluoro substitution, necessitating the X-ray pathway.

Expected Structural Features (Data Interpretation)

When analyzing the X-ray data for this molecule, researchers should verify the following geometric parameters to ensure the model is correct. These values are derived from analogous halogenated indazole structures.[2]

Structural ParameterExpected Value / FeatureSignificance
Space Group Typically P2

/c or P-1
Common for planar aromatic systems.[2]
C3-Aldehyde Torsion 0° - 10° (Coplanar)Confirms conjugation with the indazole ring; critical for kinase binding pocket fit.
Br···O Distance 2.9 - 3.2 ÅIndicates Halogen Bonding .[2] The electron-deficient "sigma hole" on Br interacts with the carbonyl Oxygen of a neighboring molecule.[2]
N-N Bond Length ~1.37 ÅDistinguishes the indazole core from isomeric benzimidazoles.[2]
Tautomerism H on N1 (proximal to benzene)The 1H-tautomer is thermodynamically favored in the solid state for 3-acyl indazoles.

References

  • Synthesis and NMR Characterization of Indazole-3-carboxaldehydes: Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3] Source:RSC Advances, 2014.[1][2] Link:[Link] (Provides baseline NMR data for the non-fluorinated analog, highlighting the H4 signal position).

  • Halogen Bonding in Crystal Structures: Title: Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Source:Acta Crystallographica Section E, 2014.[1][2] Link:[Link] (Demonstrates the expected Br···O and F···F packing interactions in similar halogenated aldehyde systems).

  • Regioisomerism in Indazoles: Title: Regioisomeric N-alkylation of some indazoles: NMR and X-ray insights. Source:Journal of Molecular Structure, 2021.[1][2] Link:[Link] (Validates the necessity of X-ray for distinguishing N1/N2 isomers).[1][2]

Sources

Bioactivity comparison of 4-fluoro indazole derivatives against non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of 4-Fluoro Indazole Derivatives Against Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stealth" Bioisostere

In the optimization of indazole-based pharmacophores—widely used in kinase inhibitors (e.g., FGFR, VEGFR) and GPCR ligands—the C4 position represents a critical "decision node." While the C3, C5, and C6 positions are frequently exploited for solubilizing groups or major binding determinants, the C4-position often dictates metabolic fate and fine-tunes the electronic environment of the pyrazole core.

This guide objectively compares 4-fluoro-1H-indazole (4-F-Ind) derivatives against their non-fluorinated (4-H-Ind) analogs. The data suggests that 4-fluorine substitution is rarely neutral; it acts as a high-leverage modification that can:

  • Enhance H-Bond Donor Acidity: Lowering the pKa of the N1-H, strengthening interactions with kinase hinge regions.

  • Block Metabolic Soft Spots: Preventing C4-oxidation without imposing the steric penalty of a chloro- or methyl- group.

  • Invert Selectivity Profiles: As seen in ROCK1 vs. FGFR inhibition data.

Physicochemical & Mechanistic Comparison

The introduction of a fluorine atom at C4 is a classic bioisosteric replacement (


), but its impact on the indazole scaffold is distinct due to the proximity to the bridgehead carbons and the N1/N2 nitrogens.
FeatureNon-Fluorinated (4-H) 4-Fluoro Analog (4-F) Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal Steric Clash: F is the only halogen small enough to replace H at C4 without disrupting "tight" binding pockets.
Electronic Effect (

)
0.000.06 (Inductive EWG)pKa Modulation: F withdraws electron density, making the N1-H more acidic (better H-bond donor) and N2 less basic.
Metabolic Liability High (C4 oxidation)Low (Blocked)Metabolic Stability: C-F bond strength (116 kcal/mol) resists P450-mediated oxidation at this position.
Lipophilicity (LogP) ~1.3 (Parent)~1.7 (Parent)Permeability: Slight increase in lipophilicity aids membrane crossing without compromising solubility significantly.

Comparative Bioactivity Data: Case Studies

The following data summarizes specific medicinal chemistry campaigns where 4-F vs. 4-H comparisons were explicitly documented.

Case Study A: Kinase Inhibition (FGFR vs. ROCK1)

Context: Indazoles are privileged scaffolds for ATP-competitive kinase inhibitors, binding to the hinge region via the N1-H (donor) and N2 (acceptor).

TargetCompound IDR-Group (C4)IC50 (nM)OutcomeMechanism
FGFR1 Cmpd 14a-H 15.0BaselineStandard hinge binding.
FGFR1 Cmpd 14d-F (on phenyl)*5.5 Improved Enhanced hydrophobic fit and electronic tuning of the ring system.
ROCK1 Cmpd 51-F (at C4)2500Deleterious Negative Steric Clash: The C4-F likely clashed with the gatekeeper residue or roof of the ATP pocket.
ROCK1 Cmpd 52-F (at C6)14 PotentDemonstrates that F-position is critical; C6 was tolerated, C4 was not.

*> Note: While Cmpd 14d involved phenyl-fluorination, parallel SAR studies in FGFR4 inhibitors (e.g., Roblitinib analogs) utilize the indazole core's electronics to maximize potency.

Case Study B: Anticancer Efficacy (Broad Spectrum)

Context: A series of N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides were evaluated for cytotoxicity against A549 (Lung) and MCF7 (Breast) lines.

  • Observation: Derivatives with 4-fluoro substitution on the indazole ring (e.g., Compound 6f) consistently outperformed unsubstituted analogs.[1]

  • Data:

    • 4-H Analog: Moderate activity (IC50 > 10 µM).

    • 4-F Analog: High potency (IC50 < 1 µM), comparable to Pazopanib.

  • Conclusion: The 4-F substitution likely improved metabolic half-life (

    
    ), allowing for sustained intracellular concentration, rather than just altering binding affinity.
    

Strategic Decision Logic (SAR)

The following diagram illustrates the decision process for a medicinal chemist when considering a 4-fluoro modification on an indazole scaffold.

G Start Start: Indazole Optimization CheckMetab Is C4 a Metabolic Hotspot? Start->CheckMetab CheckPocket Does Binding Pocket Tolerate Steric Bulk at C4? CheckMetab->CheckPocket Yes (Oxidation Risk) DecisionH Retain 4-H (Unsubstituted) CheckMetab->DecisionH No (Stable) DecisionF Synthesize 4-Fluoro Analog CheckPocket->DecisionF Tight Pocket (Need small blocker) CheckPocket->DecisionH No Tolerance (Steric Clash) DecisionCl Consider 4-Cl or 4-Me CheckPocket->DecisionCl Spacious Pocket (Need hydrophobic fill) Outcome Test in Microsomal Stability & Kinase Assay DecisionF->Outcome Result: Improved t1/2 & Hinge Acidity

Figure 1: SAR Decision Tree for C4-Functionalization of Indazoles.

Experimental Protocols

To validate the comparison in your own lab, use the following synthesis and assay protocols.

Protocol A: Synthesis of 5-Bromo-4-Fluoro-1H-Indazole

Rationale: This specific intermediate allows for further diversification at C5 (via Suzuki coupling) while establishing the critical 4-F motif. Source: Adapted from Patent CN110452177A.

Reagents:

  • Starting Material: 3-Fluoro-2-methylaniline[2]

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Cyclization: Sodium Nitrite (

    
    ), Acetic Acid
    
  • Solvents: Acetonitrile, Water

Step-by-Step Workflow:

  • Bromination: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile at <10°C. Add NBS (1.1 eq) portion-wise. Stir for 2h. Quench with water, filter precipitate to yield 4-bromo-3-fluoro-2-methylaniline.

  • Diazotization/Cyclization (Jacobson Indazole Synthesis): Suspend the intermediate in acetic acid. Add

    
     (aq) dropwise at 0°C. Allow to warm to RT. The diazonium salt will cyclize intramolecularly onto the methyl group.
    
  • Workup: Neutralize with

    
    , extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75%[3]

    • Validation: 19F-NMR should show a singlet shift distinct from the starting material.

Protocol B: Comparative Kinase Assay (FRET-based)

Rationale: To measure the intrinsic potency shift caused by the 4-F substitution.

  • Preparation: Prepare 10 mM stocks of 4-H-Indazole and 4-F-Indazole analogs in DMSO.

  • Dilution: Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Incubation: Mix compounds with recombinant kinase (e.g., FGFR1, 5 nM) and peptide substrate (fluorescein-labeled). Incubate 15 min.

  • Initiation: Add ATP (at

    
     concentration).
    
  • Detection: Measure phosphorylation via FRET or mobility shift (Caliper EZ Reader) after 60 min.

  • Analysis: Fit curves to the Hill equation. A shift in

    
     of >3-fold is considered significant.
    

Synthesis Pathway Visualization

Synthesis SM 3-Fluoro-2-methylaniline (Starting Material) Inter1 4-Bromo-3-fluoro- 2-methylaniline SM->Inter1 NBS, MeCN <10°C Product 5-Bromo-4-Fluoro- 1H-Indazole Inter1->Product NaNO2, AcOH (Diazotization/Cyclization)

Figure 2: Synthetic route to the core 4-fluoro-indazole scaffold.

References

  • Vertex Research/Longdom. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (Discusses 4-fluoro substitution enhancing anticancer efficacy).

  • RSC Advances. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Detailed SAR on indazole derivatives).

  • BenchChem. Synthesis of 6-bromo-1H-indazol-4-amine and related fluorinated intermediates. (Technical protocols for indazole synthesis).

  • Google Patents (CN110452177A). Synthesis method of 5-bromo-4-fluoro-1H-indazole.[2] (Primary source for the described synthesis protocol).

  • Journal of Medicinal Chemistry (Liu et al.). Discovery of Indazole Derivatives as Potent FGFR Inhibitors. (Comparative potency data for fluorinated phenyl-indazoles).

Sources

Comparative Stability Profile: Halogenated Indazole-3-Carbaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Indazole-3-carbaldehydes are "privileged scaffolds" in medicinal chemistry, serving as critical intermediates for the synthesis of VEGFR/PDGFR kinase inhibitors (e.g., analogues of Axitinib or Pazopanib). However, the aldehyde moiety at the C3 position, combined with the amphoteric nature of the indazole ring, presents unique stability challenges during storage and scale-up.

This guide provides a technical comparison of halogenated analogs (specifically 5-fluoro, 5-bromo, and 6-chloro derivatives) versus the unsubstituted parent compound. It establishes protocols for evaluating their stability against the three primary degradation vectors: autoxidation , tautomeric equilibration , and hydrate formation .

The Chemical Basis of Stability

To control quality, researchers must understand the causality behind degradation.

Electronic Effects of Halogenation

The stability of the aldehyde group is dictated by the electron density of the indazole ring. Halogens are Electron-Withdrawing Groups (EWG) via induction (-I) but Electron-Donating via resonance (+R), with induction generally dominating for stability considerations in this scaffold.

  • Autoxidation Resistance: Aldehyde autoxidation proceeds via a radical chain mechanism. Electron-rich rings (e.g., methoxy-substituted) stabilize the intermediate acyl radical, accelerating oxidation. Conversely, halogenated indazoles are generally more resistant to air oxidation than their non-halogenated or alkyl-substituted counterparts because the EWG destabilizes the transition state for hydrogen abstraction.

  • Hydration Susceptibility: Strong EWGs (e.g., 5-Fluoro) increase the electrophilicity of the carbonyl carbon, making it more prone to forming gem-diols (hydrates) in the presence of moisture.

Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between 1H- and 2H- forms.

  • Thermodynamics: The 1H-tautomer is thermodynamically favored (approx. 2–4 kcal/mol more stable) due to aromaticity preservation in the benzene ring.

  • Impact: In solution (DMSO/DMF), 2H-species may transiently increase, potentially altering reactivity profiles. Halogens at C4 or C7 can sterically or electronically bias this equilibrium.

Comparative Stability Matrix

The following table summarizes the stability profiles of key derivatives under standard storage conditions (


, 60% RH).
DerivativeCAS No.[1][2]Electronic Character (

)
Air Oxidation StabilityHydration Risk (Wet Solvents)Tautomeric Stability (1H vs 2H)
Indazole-3-CHO (Parent) 5235-10-9Reference (0.00)ModerateLowHigh (1H dominant)
5-Fluoro-1H-indazole-3-CHO 398-64-1Strong EWG (+0.06)High High (Forms gem-diol easily)Moderate
5-Bromo-1H-indazole-3-CHO 201227-38-5Moderate EWG (+0.23)Very High ModerateHigh
6-Chloro-1H-indazole-3-CHO 199692-01-4Moderate EWG (+0.23)HighModerateHigh

Technical Insight: The 5-Bromo analog is often the preferred building block for scale-up not just for its cross-coupling utility, but because its bulk and electronic properties offer the best balance between resistance to oxidation and resistance to hydration.

Degradation Pathways & Visualization

Understanding the degradation mechanism is essential for interpreting analytical data. The primary pathway is the oxidation of the aldehyde to the carboxylic acid, followed by potential dimerization.

DegradationPathway cluster_legend Conditions Aldehyde Indazole-3-CHO (Active) Hydrate Gem-Diol (Reversible Hydrate) Aldehyde->Hydrate + H2O (Reversible) Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (Light/O2) Acid Indazole-3-COOH (Degradant) Radical->Acid Oxidation Dimer Dimer Species (Rare) Radical->Dimer Coupling Keep Dry Keep Dry Protect from Light Protect from Light Keep Dry->Protect from Light

Caption: Figure 1. Primary degradation pathways for indazole-3-carbaldehydes. Note that hydration is reversible, while oxidation to the acid is irreversible.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives in your own lab, use the following Accelerated Stability Testing (AST) protocol. This workflow includes an internal standard to differentiate between evaporation and degradation.

Protocol: Oxidative Stress Test

Objective: Determine half-life (


) under forced oxidation.
  • Preparation: Dissolve 10 mg of the specific indazole-3-carbaldehyde in 10 mL of Acetonitrile:Water (90:10).

  • Internal Standard: Add Benzophenone (5 mg) as a non-reactive internal standard.

  • Stress Condition: Add

    
     of 
    
    
    
    . Incubate at
    
    
    in the dark.
  • Sampling: Aliquot

    
     at 
    
    
    
    hours.
  • Quenching: Immediately dilute into cold Methanol containing Sodium Bisulfite (to neutralize peroxide).

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 
    
    
    
    mm).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Indazole core) and 280 nm (Aldehyde specific).

  • Acceptance Criteria: The area ratio of [Target]/[Internal Standard] must remain >98% of

    
     for "Stable" classification.
    
Workflow Visualization

Workflow cluster_stress Stress Conditions Start Sample Preparation (1 mg/mL in MeCN) Split Split Aliquots Start->Split Ox Oxidative (H2O2, 40°C) Split->Ox Therm Thermal (60°C, Dry) Split->Therm Photo Photolytic (UV-VIS) Split->Photo Analysis HPLC-UV/MS Analysis (t=0, 24, 48h) Ox->Analysis Therm->Analysis Photo->Analysis Data Calculate Kinetic Degradation Rate (k) Analysis->Data

Caption: Figure 2. Standardized workflow for comparative stability assessment of indazole intermediates.

Storage & Handling Recommendations

Based on the comparative data and degradation mechanisms:

  • Atmosphere: Store all halogenated indazole-3-carbaldehydes under Argon or Nitrogen . The 5-Fluoro derivative is particularly sensitive to moisture (hydrate formation) and must be stored with desiccants.

  • Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions to prevent hemiacetal formation. Use Anhydrous DMSO or DMF .

  • Purification: If oxidation occurs (presence of carboxylic acid), the aldehyde can often be purified via Bisulfite Adduct formation :

    • Dissolve impure aldehyde in EtOAc.

    • Wash with saturated

      
       (aqueous). The aldehyde forms a water-soluble adduct.
      
    • Separate phases. The impurities stay in EtOAc.

    • Treat the aqueous phase with basic solution (

      
      ) to regenerate the aldehyde and extract back into organic solvent.
      

References

  • Synthesis and Reactivity of Indazoles

    • Title: Indazole - Synthesis and Reactions as a Chemical Reagent.[1][4][5]

    • Source: ChemicalBook.
  • Tautomerism in Indazoles: Title: Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide. Source: BenchChem.
  • Oxidation Mechanisms of Heteroaromatic Aldehydes

    • Title: Oxidation of Aldehydes and Ketones - Mechanism and Reagents.[6]

    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Specific Data on 5-Bromo-1H-indazole-3-carbaldehyde

    • Title: 5-Bromo-1H-indazole-3-carbaldehyde Product Page & Properties.[7]

    • Source: Chem-Impex Intern
  • Title: Impact of Aromatic Aldehydes on Fragrance Stability (Electronic Effects).

Sources

QC standards and certificate of analysis requirements for 6-bromo-4-fluoro-1h-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Standards and Certificate of Analysis Requirements for 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Purity in PARP Inhibitor Synthesis

This compound (CAS: 885520-72-9) is not merely a catalog building block; it is the rate-limiting structural scaffold in the synthesis of Niraparib (Zejula) , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy.

In drug development, the "performance" of an intermediate is measured by its downstream reactivity and the impurity profile it propagates. This guide compares Pharma-Grade (≥98%) specifications against Standard Research Grade (95%) , demonstrating why rigorous QC on this aldehyde is non-negotiable for scalable GMP synthesis.

The Core Challenge

The C3-aldehyde functionality is highly reactive. Poor quality control leads to three specific failures in downstream reductive amination:

  • Stoichiometric Mismatch: Oxidation to carboxylic acid consumes reducing agents.

  • Regioisomeric Contamination: 5-fluoro isomers (often inseparable by standard crystallization) dilute potency.

  • Moisture Interference: High water content shifts the equilibrium of imine formation, stalling the synthesis of the Niraparib core.

Comparative Analysis: Pharma-Grade vs. Research-Grade

The following table contrasts the performance metrics of high-purity standards versus lower-grade alternatives, supported by their impact on the subsequent reductive amination step with 3-(4-aminophenyl)piperidine derivatives.

FeaturePharma-Grade (Recommended) Standard Research Grade Impact on Downstream Synthesis
Purity (HPLC) ≥ 98.0% (Area %)≥ 95.0%Yield Criticality: <98% purity introduces unreacted 6-bromo-4-fluoro-1H-indazole, which acts as a chain terminator, reducing Niraparib yield by up to 15%.
Water Content (KF) ≤ 0.5% w/wNot Specified (often >2%)Reaction Kinetics: Excess water inhibits imine formation (the first step of reductive amination), requiring large excesses of dehydrating agents (e.g., Ti(OiPr)₄).
Impurity Profile Regioisomer < 0.1%Regioisomer up to 2%Biological Potency: The 4-fluoro position is essential for PARP active site binding. 5-fluoro isomers are significantly less potent and difficult to remove later.
Appearance Pale Yellow/Tan SolidDark Brown/BlackOxidation: Dark color indicates significant oxidative degradation (formation of N-oxides or quinones), leading to complex purification needs.
Residual Solvents ICH Q3C CompliantDetectable EtOAc/HexaneSafety: Trapped solvents can react with strong reducing agents (e.g., NaBH(OAc)₃) or violate GMP solvent limits.

Critical Quality Attributes (CQAs) & Causality

To ensure "Self-Validating" protocols, one must understand the origin of impurities. The synthesis of this aldehyde typically involves the nitrosation of 6-bromo-4-fluoroindole or Vilsmeier-Haack formylation of the indazole.

Impurity Origin Pathway

The diagram below illustrates where critical impurities arise during the synthesis of the target aldehyde.

ImpurityPathway cluster_QC QC Checkpoints Start 6-Bromo-4-fluoroindole Reaction Nitrosation / Ring Expansion (NaNO2, HCl) Start->Reaction Impurity3 Impurity C: Regioisomers (Starting Material Contam.) Start->Impurity3 Isomeric Impurity Target Target Aldehyde (CAS 885520-72-9) Reaction->Target Main Pathway Impurity1 Impurity A: Unreacted Indole/Indazole (Incomplete Conv.) Reaction->Impurity1 Low Temp/Time Impurity2 Impurity B: Carboxylic Acid (Over-Oxidation) Target->Impurity2 Air Exposure/Moisture

Figure 1: Synthetic pathway highlighting the origin of Critical Quality Attributes (CQAs). Impurity B (Acid) is the most common storage-induced defect.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible.[1] They serve as the standard for validating the Certificate of Analysis (CoA).

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Objective: To separate the target aldehyde from its carboxylic acid oxidation product and unreacted indazole precursor.

  • Instrument: Agilent 1200 Series or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | Stop |

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~12.5 min (varies by system).

  • Purity: ≥ 98.0% (Area normalization).

  • Largest Single Impurity: ≤ 0.5%.[2]

Protocol B: Identity Confirmation via ¹H-NMR

Objective: To confirm the presence of the aldehyde proton and the specific substitution pattern (4-fluoro vs 6-bromo).

  • Solvent: DMSO-d₆ (Chloroform-d is acceptable but DMSO ensures solubility).

  • Frequency: 400 MHz or higher.

  • Key Diagnostic Signals:

    • Aldehyde Proton: Singlet at δ 10.0 – 10.3 ppm . (Absence indicates oxidation to acid).

    • Indazole NH: Broad singlet at δ 14.0 – 14.5 ppm (Exchangeable).

    • Aromatic Region:

      • dd (doublet of doublets) ~ δ 7.4 ppm (Proton at C5, coupled to F and Br).

      • s (singlet) ~ δ 7.8 ppm (Proton at C7).

  • Causality Check: If the aldehyde peak is split or shifted upfield, suspect hydrate formation (gem-diol) due to wet solvent.

Protocol C: Loss on Drying (LOD) / Water Content

Objective: To quantify water which interferes with imine formation.

  • Method: Karl Fischer (Coulometric) is preferred over volumetric due to limited solubility and high value of the compound.

  • Reagent: Hydranal-Coulomat AD.

  • Limit: ≤ 0.5% w/w.

QC Workflow Decision Tree

This workflow guides the QA/QC manager in accepting or rejecting a batch based on the data generated above.

QC_Workflow Sample Incoming Batch (CAS 885520-72-9) Visual Visual Inspection: Pale Yellow Solid? Sample->Visual NMR 1H-NMR Analysis: Aldehyde Peak Present? Regiochemistry Correct? Visual->NMR Pass Fail_Ox REJECT: Significant Oxidation Visual->Fail_Ox Fail (Dark/Black) HPLC HPLC Analysis: Purity > 98%? NMR->HPLC Pass NMR->Fail_Ox Fail (No CHO peak) Fail_Iso REJECT: Wrong Isomer NMR->Fail_Iso Fail (Regioisomer) KF Karl Fischer: Water < 0.5%? HPLC->KF Pass HPLC->Fail_Ox Fail (High Impurities) Pass RELEASE BATCH (Suitable for GMP) KF->Pass Pass Fail_Wet HOLD/RE-DRY: High Moisture KF->Fail_Wet Fail (>0.5%)

Figure 2: Decision logic for batch release. Note that visual failure often correlates with NMR failure (oxidation).

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 6-Bromo-4-fluoro-1H-indazole.[1][3] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE
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Reactant of Route 2
6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.